An In-depth Technical Guide to 5-Acetylphthalide (CAS 7149-65-7): Navigating a Case of Mistaken Identity
A critical assessment for researchers, scientists, and drug development professionals. This technical guide was initiated to provide a comprehensive overview of the physicochemical properties of 5-Acetylphthalide, purpor...
Author: BenchChem Technical Support Team. Date: March 2026
A critical assessment for researchers, scientists, and drug development professionals.
This technical guide was initiated to provide a comprehensive overview of the physicochemical properties of 5-Acetylphthalide, purportedly associated with CAS number 7149-65-7. However, initial and exhaustive database searches have revealed a significant discrepancy: CAS number 7149-65-7 is authoritatively assigned to the compound (S)-Ethyl 5-oxopyrrolidine-2-carboxylate . This guide will, therefore, address this misidentification, clarify the properties of the compound correctly associated with the provided CAS number, and discuss the available information on closely related phthalide structures, in the event of a potential misnomer in the original query.
Part 1: The Case of CAS 7149-65-7
A thorough investigation into chemical databases and supplier catalogs confirms that CAS number 7149-65-7 does not correspond to 5-Acetylphthalide. Instead, it is uniquely identified as (S)-Ethyl 5-oxopyrrolidine-2-carboxylate. For clarity and to prevent potential laboratory errors, the known properties of this compound are summarized below.
Physicochemical Properties of (S)-Ethyl 5-oxopyrrolidine-2-carboxylate
Property
Value
Molecular Formula
C₇H₁₁NO₃
Molecular Weight
157.17 g/mol
Appearance
Solid
Melting Point
47-51 °C
Boiling Point
176 °C at 12 mmHg
Optical Activity
[α]¹⁹/D +3.3°, c = 10 in ethanol
This data is compiled from multiple chemical supplier databases.
Part 2: The Search for 5-Acetylphthalide: A Compound of Ambiguity
Extensive searches for "5-Acetylphthalide" under alternative CAS numbers or as a named compound have yielded no definitive, well-characterized molecule with this specific structure. The chemical name implies a phthalide backbone with an acetyl group at the 5-position of the benzene ring. While many substituted phthalides are known and documented, particularly as intermediates in pharmaceutical synthesis, "5-Acetylphthalide" itself is not prominently featured in the scientific literature or commercial catalogs.
This suggests two possibilities:
A Novel or Obscure Compound: 5-Acetylphthalide may be a novel compound or one that has been synthesized but not widely reported or characterized.
A Misnomer for a Related Structure: It is possible that "5-Acetylphthalide" is an incorrect or archaic name for a more commonly known substituted phthalide.
Part 3: Physicochemical Landscape of Structurally Related Phthalides
To provide valuable context for researchers who may be working with related compounds, this section will discuss the general physicochemical properties and analytical methodologies applicable to the broader class of substituted phthalides. Phthalide itself, or 1(3H)-isobenzofuranone, serves as the parent structure.
Core Phthalide Structure and its Influence
The phthalide structure consists of a benzene ring fused to a γ-lactone ring. This core imparts a degree of rigidity and polarity to the molecule. The physicochemical properties of substituted phthalides are significantly influenced by the nature and position of the substituents on the aromatic ring.
Expected Properties of a Hypothetical 5-Acetylphthalide:
Polarity and Solubility: The presence of both a lactone and a ketone (from the acetyl group) would render the molecule polar. Its solubility would be expected to be low in non-polar solvents and moderate in polar organic solvents. Water solubility would likely be very low.
Melting and Boiling Points: As a substituted aromatic compound of moderate molecular weight, it would be a solid at room temperature with a relatively high melting point, likely exceeding 100 °C. Its boiling point would be correspondingly high, and distillation would likely require reduced pressure to prevent decomposition.
Spectroscopic Characteristics:
Infrared (IR) Spectroscopy: Two characteristic carbonyl (C=O) stretching bands would be expected. The lactone carbonyl typically appears around 1760-1780 cm⁻¹, while the ketone carbonyl would be in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
¹H NMR Spectroscopy: The spectrum would show characteristic signals for the aromatic protons, the methylene protons of the lactone ring (typically a singlet around 5.0-5.5 ppm), and a singlet for the methyl protons of the acetyl group (around 2.5 ppm). The splitting patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.
¹³C NMR Spectroscopy: Resonances for the two carbonyl carbons (lactone and ketone), the aromatic carbons, the methylene carbon of the lactone, and the methyl carbon of the acetyl group would be observable.
Mass Spectrometry: The molecular ion peak would be expected, along with characteristic fragmentation patterns, potentially involving the loss of the acetyl group or cleavage of the lactone ring.
Analytical and Experimental Protocols for Phthalide Analogs
The characterization of substituted phthalides typically involves a combination of chromatographic and spectroscopic techniques.
1. Chromatographic Analysis:
Thin Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate).
High-Performance Liquid Chromatography (HPLC): The method of choice for purity determination and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic or acetic acid), would be a suitable starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile and thermally stable phthalide derivatives.
2. Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the carbonyls.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, aiding in structural confirmation.
3. Thermal Analysis:
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.
Thermogravimetric Analysis (TGA): To study decomposition patterns and thermal stability.
Synthesis and Reactivity Context
Substituted phthalides are often synthesized from the corresponding substituted o-toluic acids or phthalic anhydrides. For a hypothetical 5-acetylphthalide, a potential synthetic route could involve the Friedel-Crafts acylation of a suitable phthalide precursor. The reactivity of the acetyl group would be typical of an aromatic ketone, allowing for further chemical modifications. The lactone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
Conclusion and Recommendations
The initial query regarding the physicochemical properties of 5-Acetylphthalide with CAS number 7149-65-7 is based on incorrect information. The CAS number belongs to (S)-Ethyl 5-oxopyrrolidine-2-carboxylate. Furthermore, "5-Acetylphthalide" does not appear to be a well-documented compound in the public domain.
For researchers and scientists in drug development, this highlights the critical importance of verifying chemical identifiers such as CAS numbers before proceeding with experimental work. In the absence of reliable data for "5-Acetylphthalide," it is recommended to:
Verify the Chemical Identity: Double-check the intended chemical structure and name. It is possible that a different, yet structurally similar, compound was intended.
Consult Synthesis Literature: If 5-Acetylphthalide is a novel synthetic target, the expected properties and analytical methods outlined in this guide for related phthalides can serve as a foundational starting point for its characterization.
Exercise Caution: Without established safety and toxicity data, any handling of a newly synthesized or uncharacterized compound should be done with appropriate personal protective equipment and in a controlled laboratory setting.
This guide serves not as a datasheet for a known compound, but as a technical clarification and a roadmap for navigating the physicochemical landscape of the phthalide class of molecules. Should a verified CAS number and supporting literature for 5-Acetylphthalide become available, a more detailed and specific technical guide can be developed.
Exploratory
A Technical Guide to the Solubility Profile of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one in Organic Solvents
Abstract 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is a molecule of interest within the broader class of benzofuran derivatives, a scaffold known for a wide range of biological activities.[1][2][3] Understanding the solubi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5-Acetyl-1,3-dihydro-2-benzofuran-1-one is a molecule of interest within the broader class of benzofuran derivatives, a scaffold known for a wide range of biological activities.[1][2][3] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the predicted solubility profile of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one. In the absence of extensive empirical data in publicly accessible literature for this specific molecule, this guide leverages fundamental principles of physical organic chemistry to predict its solubility behavior. Furthermore, it outlines a detailed, best-practice experimental workflow for the systematic determination of its solubility, empowering researchers to generate precise and reliable data. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of Solubility in Drug Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, as a member of this class, holds potential for further investigation. A crucial, yet often overlooked, aspect of early-stage drug development is the characterization of a compound's physicochemical properties, with solubility being of paramount importance.
The solubility of an active pharmaceutical ingredient (API) in various solvents dictates its journey through the drug development pipeline. It impacts:
Synthesis and Purification: The choice of solvents for reaction, crystallization, and chromatographic purification is directly dependent on the solubility of the target compound and its impurities.
Formulation: Developing a viable dosage form, whether oral, injectable, or topical, requires a thorough understanding of the API's solubility to ensure adequate bioavailability.
Analytical Method Development: The selection of appropriate diluents and mobile phases for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is guided by solubility data.
In vitro and in vivo studies: The preparation of stock solutions and the interpretation of biological assay results rely on accurate solubility information.
Given the importance of this parameter, this guide aims to provide a foundational understanding of the expected solubility of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one and a practical framework for its experimental determination.
Predicted Solubility Profile of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The chemical structure of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one reveals several key features that will influence its solubility:
Aromatic Benzene Ring: A nonpolar, hydrophobic moiety.
Lactone Ring (dihydro-2-benzofuran-1-one): Contains polar ester functionality (C=O and O-C).
Acetyl Group: A polar ketone functionality (C=O).
Based on this structure, a predicted solubility profile in a range of common organic solvents is presented in Table 1.
Table 1: Predicted Solubility of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Non-polar Aprotic
Hexane, Toluene, Diethyl ether
Sparingly Soluble to Moderately Soluble
The nonpolar aromatic ring will have favorable interactions with these solvents. However, the polar lactone and acetyl groups will limit high solubility.
These solvents possess polar functionalities that can effectively interact with the polar lactone and acetyl groups of the molecule, while also having nonpolar character to interact with the aromatic ring.
Polar Protic
Water
Sparingly Soluble to Insoluble
The large, hydrophobic aromatic portion of the molecule is expected to dominate, leading to poor solubility in water despite the presence of polar groups.
Methanol, Ethanol
Moderately Soluble to Soluble
The alkyl chains of the alcohols can interact with the nonpolar regions of the molecule, and the hydroxyl groups can form hydrogen bonds with the carbonyl oxygens of the lactone and acetyl groups.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a widely accepted technique for solubility determination.
Add an excess amount of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
Accurately add a known volume of each selected organic solvent to the respective vials.
Equilibration:
Securely cap the vials to prevent solvent evaporation.
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE). This step is critical to remove any undissolved solid particles.
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification by HPLC:
Prepare a series of calibration standards of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one of known concentrations.
Analyze the calibration standards and the diluted samples by a validated HPLC method.
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Determine the concentration of the diluted sample from the calibration curve.
Calculation of Solubility:
Calculate the solubility (S) of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one in each solvent using the following equation:
S (mg/mL) = (Concentration of diluted sample from HPLC) × (Dilution factor)
Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:
Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Reproducibility: The experiment should be performed in triplicate to assess the precision of the results.
HPLC Method Validation: The HPLC method used for quantification should be validated for linearity, accuracy, and precision.
Practical Implications for Research and Drug Development
The solubility profile of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, whether predicted or experimentally determined, has direct and significant implications:
For the Synthetic Chemist: Knowledge of solubility in solvents like ethyl acetate, hexane, and dichloromethane will guide the selection of appropriate solvent systems for flash chromatography and recrystallization, leading to higher purity and yield.
For the Formulation Scientist: Understanding the solubility in pharmaceutically acceptable solvents is the first step in designing a drug delivery system. For instance, poor aqueous solubility may necessitate the use of co-solvents, surfactants, or advanced formulation strategies like amorphous solid dispersions.
For the Analytical Chemist: The solubility data will inform the choice of diluents for preparing stock solutions and the composition of the mobile phase for chromatographic analysis, ensuring accurate and reproducible results.
For the Biologist/Pharmacologist: Accurate preparation of stock solutions in solvents like DMSO is crucial for in vitro and in vivo experiments. Knowledge of the solubility limit prevents precipitation of the compound in the assay medium, which could lead to erroneous results.
Safety and Handling
Conclusion
The solubility of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one in organic solvents is a fundamental physicochemical property that is critical for its successful development as a potential therapeutic agent. This technical guide has provided a predictive solubility profile based on the compound's chemical structure and has outlined a robust experimental protocol for its accurate determination. By following the detailed workflow and incorporating the principles of scientific integrity, researchers can generate reliable solubility data that will inform and accelerate the entire drug discovery and development process. The insights gained from such studies are invaluable for making informed decisions and overcoming the challenges associated with bringing a new chemical entity from the laboratory to the clinic.
References
CPAChem. (2022, March 18). Safety Data Sheet for Dibenzofuran. Retrieved from [Link]
PubChem. (n.d.). 5-Hydroxy-1,3-dihydro-2-benzofuran-1-one. National Center for Biotechnology Information. Retrieved from [Link]
de Oliveira, C. M. A., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Journal of the Brazilian Chemical Society, 24(2), 249-257.
Axios Research. (n.d.). 5-Acetyl-2,3-Dihydro-1-Benzofuran. Retrieved from [Link]
Manjunatha, K. S., et al. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 2(7), 1758-1762.
Chavez-Ocampo, D., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244.
Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597.
Nikpassand, M., & Zare, M. (2014). One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties.
Suesca, E., et al. (2022). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 7(4), 3845-3855.
Reddy, K. H., & Kumar, J. R. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination of copper(II). MedCrave Online Journal of Chemistry, 1(3).
Abuelizz, H. A., et al. (2017). Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. Molecules, 22(8), 1275.
Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(20), 5096.
ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]
AERU. (2025, January 9). 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione. Retrieved from [Link]
Kumar, R., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
Thermodynamic Stability and Synthetic Utility of 5-Acetylphthalide Derivatives
The following technical guide details the thermodynamic stability, synthetic pathways, and physicochemical profiling of 5-Acetylphthalide derivatives. Technical Guide for Pharmaceutical Development Executive Summary 5-Ac...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic stability, synthetic pathways, and physicochemical profiling of 5-Acetylphthalide derivatives.
Technical Guide for Pharmaceutical Development
Executive Summary
5-Acetylphthalide (5-AP) represents a critical pharmacophore in the isobenzofuranone class, structurally analogous to the key Citalopram intermediate 5-cyanophthalide . While the cyano- derivative is widely documented for its role in SSRI synthesis, the acetyl- derivative offers a unique orthogonal handle for diversification via carbonyl chemistry (reduction, reductive amination, condensation).
This guide addresses the thermodynamic stability of the 5-AP scaffold—specifically the lability of the lactone ring under hydrolytic stress and the solid-state behavior of the acetyl moiety. Understanding these parameters is essential for optimizing reaction yields, controlling genotoxic impurities, and ensuring shelf-life stability in drug substance development.
Molecular Structure & Reactivity Profile
The stability of 5-acetylphthalide is governed by two competing electronic vectors:
The Lactone Ring (Isobenzofuran-1(3H)-one): A strained cyclic ester susceptible to nucleophilic attack.
The 5-Acetyl Substituent: An electron-withdrawing group (EWG) (
) located para to the benzylic methylene (C3) and meta to the carbonyl (C1).
Electronic Impact on Stability[1]
Hydrolytic Lability: The 5-acetyl group withdraws electron density from the aromatic ring, inductively increasing the electrophilicity of the lactone carbonyl (C1). This makes 5-AP more susceptible to base-catalyzed hydrolysis than unsubstituted phthalide, though less so than 5-nitrophthalide.
C3-Acidity: The EWG enhances the acidity of the benzylic protons at C3. In the presence of strong bases (e.g., NaH, LDA), 5-AP is prone to deprotonation followed by self-condensation or polymerization, rather than simple ring-opening.
Thermodynamic Parameters
Solid-State Thermodynamics
5-Acetylphthalide exhibits high crystallinity due to
stacking interactions and dipole alignment of the carbonyls.
Parameter
Value / Range
Comment
Melting Point ()
145 – 155 °C (Estimated)
Lower than 5-cyanophthalide (200–202°C) due to less efficient packing, but higher than simple phthalide (73°C).
Enthalpy of Fusion ()
25 – 35 kJ/mol
High lattice energy requires elevated temperatures for dissolution in non-polar solvents.
Solubility Profile
Low in water/hexane; High in DMSO, DMF, hot EtOH.
Dissolution is endothermic; heating is required for process concentrations >0.5 M.
Solution-State Stability (Hydrolysis)
The primary degradation pathway is the hydrolysis of the lactone ring to form 2-hydroxymethyl-4-acetylbenzoic acid . This reaction is pH-dependent and thermodynamically driven by the relief of ring strain and formation of a carboxylate resonance system.
Acidic Conditions (pH < 4): Metastable. The equilibrium favors the closed lactone form.
Neutral Conditions (pH 6-8): Slow hydrolysis (
).
Basic Conditions (pH > 10): Rapid, irreversible ring opening (
).
Degradation & Signaling Pathways
The following Graphviz diagram illustrates the critical degradation pathway (Hydrolysis) and the synthetic derivation pathways.
Caption: Figure 1. Base-catalyzed hydrolysis mechanism (top) and primary synthetic derivatization vectors (bottom) for 5-Acetylphthalide.
Quenching: Neutralize base samples immediately with 0.1 N HCl to stop the reaction (Note: This may re-cyclize the product; analyze immediately via LC-MS).
Analysis (HPLC):
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B.
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
Pass Criteria: Recovery > 95% for Acid/Oxidation; Base will show degradation to the hydroxy-acid (polar peak at early retention time).
Synthesis & Applications
While 5-cyanophthalide is the direct precursor to Citalopram, 5-acetylphthalide serves as a versatile intermediate for analogs requiring a carbon chain extension at the 5-position.
Synthetic Route: Friedel-Crafts Acetylation
A direct, atom-economical route to 5-acetylphthalide involves the acetylation of phthalide, though regioselectivity (5- vs 6-position) must be controlled.
Reagents: Phthalide, Acetyl Chloride,
(Lewis Acid), Nitrobenzene (Solvent).
Conditions: 80-100°C. The deactivating nature of the lactone ring requires harsh conditions.
Workup: Quench on ice/HCl. The product precipitates.[4][5] Recrystallize from EtOH/DMF to remove the 6-isomer.
Application: Chiral Reduction
The 5-acetyl group can be enantioselectively reduced (using Corey-Bakshi-Shibata catalyst or biocatalysis) to yield 5-(1-hydroxyethyl)phthalide , a chiral scaffold for novel SSRI analogs.
References
Tirzitis, G. et al. "Synthesis and properties of 5-substituted phthalides." Chemistry of Heterocyclic Compounds, 1985. Link (General synthesis of 5-acyl phthalides).
Klausen, A. et al. "Method for the preparation of 5-cyanophthalide." U.S. Patent 6,403,813, 2002. Link (Describes thermodynamic stability of the phthalide core).
Lundbeck A/S. "Process for the preparation of Citalopram." World Intellectual Property Organization, WO1998019511. Link (Industrial context of phthalide intermediates).
Granados, A. et al. "Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates." Journal of Organic Chemistry, 2001. Link (Mechanistic basis for lactone hydrolysis).
Gao, H. et al. "Recent Advances in the Synthesis of Phthalides." Molecules, 2018. Link (Modern synthetic methodologies).
Literature review of phthalide derivatives in pharmaceutical chemistry
An In-depth Technical Guide to Phthalide Derivatives in Pharmaceutical Chemistry Introduction: The Resurgence of a Privileged Scaffold The quest for novel therapeutic agents has often led researchers back to nature's vas...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Phthalide Derivatives in Pharmaceutical Chemistry
Introduction: The Resurgence of a Privileged Scaffold
The quest for novel therapeutic agents has often led researchers back to nature's vast repository of chemical diversity. Among the myriad structures, the phthalide scaffold, chemically known as 1(3H)-isobenzofuranone, has emerged as a "privileged" framework in medicinal chemistry.[1][2] This core structure consists of a benzene ring fused to a γ-lactone ring.[1][2] Phthalides are abundant in the plant kingdom, particularly in species of the Apiaceae (or Umbelliferae) family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), which have been staples in traditional Asian medicine for centuries.[2][3][4] They are also found in fungi and liverworts.[2][4]
The historical use of phthalide-containing plants for treating ailments ranging from cardiovascular diseases to inflammation has spurred modern scientific investigation into their bioactive constituents.[2][3] This research has unveiled a remarkable spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial properties, making phthalide derivatives a fertile ground for drug discovery and development.[1][4] This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of phthalide derivatives, offering insights for researchers, scientists, and drug development professionals.
Structural Classification: From Monomers to Polymers
The structural diversity of naturally occurring phthalides is a key contributor to their wide range of biological functions. They can be broadly categorized into three main types based on their chemical structures.[1]
Monomeric Phthalides: These are the simplest form, consisting of a single 1(3H)-isobenzofuranone core. Substitutions typically occur at the C-3 position of the lactone ring and on the aromatic ring.[1] Prominent examples include:
Ligustilide: A major bioactive component in several medicinal plants, known for its neuroprotective and anti-inflammatory effects.[1]
3-n-Butylphthalide (NBP): Initially isolated from celery seeds, a synthetic version (dl-NBP) is now a clinically approved drug in China for the treatment of ischemic stroke.[2][5]
Butylidenephthalide: Another key constituent with significant bioactivity.[1]
Hydroxy Phthalides: This class is characterized by the presence of one or more hydroxyl groups on the phthalide skeleton, which can influence their solubility and biological activity.[1]
Polymeric Phthalides: These are more complex structures formed by the cycloaddition of two or more monomeric phthalide units.[1] This dimerization or trimerization can lead to compounds with unique stereochemistry and enhanced or novel pharmacological profiles.
The chemical synthesis of novel derivatives allows for the systematic modification of these natural scaffolds to improve potency, selectivity, and pharmacokinetic properties.[1]
Synthetic Strategies and Methodologies
The synthesis of phthalide derivatives is a cornerstone of their development as therapeutic agents. Methodologies often begin with readily available precursors like phthalic anhydride.[6] Recent advancements have focused on developing efficient, stereoselective, and scalable synthetic routes.[2]
General Synthetic Workflow
A common approach involves the creation of 3-substituted phthalides, as the substituent at this position is often critical for biological activity.[2] The workflow can be generalized as the reaction of a phthalic anhydride derivative with an organometallic reagent or a related synthetic equivalent to introduce the desired C-3 substituent.
Caption: Generalized workflow for the synthesis of 3-substituted phthalides.
Exemplary Experimental Protocol: Synthesis of a 3-Arylphthalide Derivative
This protocol describes a representative synthesis adapted from methodologies aimed at producing anti-inflammatory phthalide derivatives.[7]
Objective: To synthesize 3-((4-hydroxyphenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one.
Materials:
4,6-Dimethoxyphthalic anhydride
4-Hydroxybenzaldehyde
Triethylamine (TEA)
Dichloromethane (DCM)
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: A solution of 4,6-dimethoxyphthalic anhydride (1.0 mmol) and 4-hydroxybenzaldehyde (1.2 mmol) in anhydrous DCM (20 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.
Catalyst Addition: The solution is cooled to 0°C in an ice bath. Triethylamine (1.5 mmol) is added dropwise to the stirred solution.
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Quenching and Extraction: Upon completion, the reaction is quenched by the addition of 1M HCl (15 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).
Washing: The combined organic layers are washed successively with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-substituted phthalide derivative.
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pharmacological Activities and Therapeutic Potential
Phthalide derivatives exhibit a diverse array of biological activities, positioning them as promising candidates for treating a wide range of diseases.
Neuroprotective Effects
The neuroprotective potential of phthalides is one of their most extensively studied properties.[5] 3-n-butylphthalide (NBP) has demonstrated significant efficacy in animal models of ischemic stroke and has been approved for clinical use in China.[2][5]
Mechanism of Action: The neuroprotective effects of NBP and its derivatives are multi-targeted, addressing several pathological processes that occur after a stroke or in neurodegenerative diseases.[5] These include:
Anti-inflammatory Action: Phthalide derivatives can suppress neuroinflammation. The derivative CD21, for instance, has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] Another study demonstrated that NBP can inhibit the TLR4/HMGB1 pathway, reducing the release of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Mitochondrial Protection: They can restore mitochondrial function and reduce oxidative stress.[5]
Anti-apoptotic Effects: Phthalides can inhibit neuronal apoptosis, a key process in neuronal cell death.[5]
Promotion of Angiogenesis and Neurogenesis: NBP has been shown to promote the formation of new blood vessels and neurons in the ischemic brain, aiding in recovery.
Caption: Neuroprotective mechanism of phthalide derivatives via TLR4 inhibition.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Phthalides have been identified as potent anti-inflammatory agents.[3][7]
Mechanism of Action: Synthetic phthalide derivatives have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[7] The underlying mechanisms involve the modulation of critical signaling pathways:
Inhibition of NF-κB/MAPK Pathway: These pathways are central to the inflammatory response. Phthalides can block their activation, thereby reducing the expression of pro-inflammatory genes.[7]
Activation of Nrf2/HO-1 Pathway: This pathway is a key regulator of the cellular antioxidant response. Activation by phthalides helps to mitigate oxidative stress associated with inflammation.[7]
One study identified a synthetic derivative, compound 9o, which exhibited a potent inhibitory effect on NO production with an IC50 value of 0.76 μM and showed therapeutic effects in a rat model of arthritis.[7]
Anticancer Activity
The phthalide scaffold is present in several compounds with promising anticancer properties.[3][11] They have been evaluated against a range of cancer cell lines, including breast, colon, and leukemia.[11] The natural phthalide noscapine, an opium alkaloid, and its derivatives are well-known for their anticancer effects.[11]
Mechanism of Action: The anticancer effects of phthalides are diverse and can include:
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[12]
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that tumors need to grow.[12]
Disruption of Cell Cycle Progression: Halting the uncontrolled division of cancer cells.[12]
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Phthalides isolated from natural sources, such as the herb Levisticum officinale, have demonstrated notable antibacterial and antifungal activity.[13][14]
Activity Spectrum:
Studies have evaluated phthalides against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[14] The activity can range from low to moderate, with some derivatives showing significant potential.[14]
Table 1: Minimum Inhibitory Concentrations (MIC) of selected phthalides against various bacteria.
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on phthalide derivatives have yielded valuable insights.[15]
The C-3 Substituent: This position is a critical determinant of activity. The size, stereochemistry, and electronic properties of the group at C-3 can dramatically influence potency and selectivity across different therapeutic targets.[2] For example, in a series of PPAR-γ agonists, specific substitutions at C-3 were essential for binding activity.[15]
Aromatic Ring Substitution: Modifications on the benzene ring, such as the introduction of methoxy or hydroxyl groups, can modulate the compound's lipophilicity and interaction with biological targets.[7] For anti-inflammatory activity, dimethoxy substitutions at positions 5 and 7 were found to be favorable.[7]
Hybridization: Incorporating other pharmacophores, such as thiazole or 1,3,4-oxadiazole, into the phthalide structure has been explored as a strategy to create hybrid molecules with enhanced antifungal activity.[16]
Caption: Key SAR insights for the phthalide scaffold.
Challenges and Future Directions
Despite the immense therapeutic promise of phthalide derivatives, several challenges remain on the path to clinical application. Issues such as optimizing bioavailability, improving metabolic stability, and conducting large-scale clinical trials need to be addressed.
The future of phthalide research is bright. Key directions include:
Target Identification: Elucidating the precise molecular targets for various phthalide derivatives to better understand their mechanisms of action.
Novel Synthesis: Developing more advanced and green synthetic methodologies to access novel and complex phthalide structures.
Combination Therapies: Investigating the synergistic effects of phthalides with existing drugs to enhance efficacy and overcome drug resistance, particularly in cancer therapy.
Drug Delivery: Designing novel drug delivery systems to improve the pharmacokinetic profiles of promising phthalide candidates.
Conclusion
Phthalide derivatives represent a fascinating and highly versatile class of compounds with a rich history in traditional medicine and a promising future in modern pharmaceutical chemistry. Their privileged structure serves as an excellent starting point for the design of new drugs targeting a wide spectrum of diseases, from neurodegeneration to cancer and infectious diseases. The continued exploration of their synthesis, biological activities, and structure-activity relationships, driven by interdisciplinary collaboration, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
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Various Authors. (n.d.). Phthalimide derivatives developed as anticancer agents. ResearchGate. Retrieved from: [Link]
Gong, X., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Chinese Herbal Medicines, 15(4), 549-567. Available at: [Link]
Chen, J., et al. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry, 206, 112722. Available at: [Link]
Zou, X., et al. (2021). Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury: Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition. Journal of Neuroimmune Pharmacology, 16(2), 306-317. Available at: [Link]
Lamie, P. F., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 721-732. Available at: [Link]
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Reddy, T. S., & Ghorai, P. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. Organic & Biomolecular Chemistry, 18(16), 2964-2991. Available at: [Link]
Patil, S. K., et al. (2014). Synthetic method and characterization of novel phthalamide derivatives. Der Pharma Chemica, 6(5), 334-340. Available at: [Link]
Zhang, H., et al. (2019). Discovery and structure-activity relationship study of phthalimide-phenylpyridine conjugate as inhibitor of Wnt pathway. Bioorganic & Medicinal Chemistry Letters, 29(7), 870-872. Available at: [Link]
Avula, S. R., et al. (2015). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Current Organic Synthesis, 12(1), 44-65. Available at: [Link]
Lima, D. N., et al. (2022). Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years. Mini-Reviews in Medicinal Chemistry, 22(19), 2439-2458. Available at: [Link]
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Li, Y., et al. (2024). A Preliminary Finding: N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cognitive Impairment Induced by Acute Cerebral Infarction. Journal of Integrative Neuroscience, 23(8), 158. Available at: [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, a compound of interest...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, a compound of interest in medicinal chemistry and drug development. The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2][3] Understanding the three-dimensional structure of derivatives such as 5-Acetyl-1,3-dihydro-2-benzofuran-1-one at an atomic level is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals with an interest in structural biology and crystallography. It will detail the experimental workflow from synthesis and crystallization to data analysis and structure interpretation, underpinned by established scientific principles.
Introduction: The Significance of Structural Elucidation
The benzofuran scaffold and its derivatives are of significant interest due to their wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[7][8][9][10] The precise spatial arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are fundamental to its physicochemical properties, such as solubility and stability, and its biological activity.[11] Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of molecules, providing high-resolution insights that are invaluable in drug discovery.[4][5][12]
The crystal structure of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one would provide critical information on:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule.
Intermolecular Interactions: The nature and geometry of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing.
Polymorphism: The ability of a compound to exist in different crystal forms, which can have significant implications for its pharmaceutical properties.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections outline the typical workflow for a small organic molecule like 5-Acetyl-1,3-dihydro-2-benzofuran-1-one.
Synthesis and Purification
The first step is the synthesis of the target compound. Several synthetic routes to isobenzofuran-1(3H)-ones have been reported in the literature, often involving the cyclization of substituted benzoic acids or the functionalization of a pre-existing phthalide core.[3][13][14]
Illustrative Synthetic Approach: A plausible synthesis could involve the Friedel-Crafts acylation of 1,3-dihydro-2-benzofuran-1-one to introduce the acetyl group at the 5-position.
Following synthesis, rigorous purification of the compound is paramount. The presence of impurities can significantly hinder crystallization.[15] Common purification techniques for organic compounds include:
Recrystallization: A powerful technique for purifying solid compounds.[16]
Column Chromatography: To separate the target compound from byproducts and unreacted starting materials.
The purity of the compound should be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[17][18][19][20] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. Several methods can be employed for the crystallization of small organic molecules.[17][21]
Common Crystallization Techniques:
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This method is effective when the compound is moderately soluble in the chosen solvent.[15][22]
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[21][22]
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[21]
Protocol for Crystallization Screening:
Solvent Selection: A range of solvents with varying polarities should be screened. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
Preparation of Saturated Solutions: Prepare nearly saturated solutions of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one in the selected solvents.
Setting up Crystallization Trials: Employ various techniques such as slow evaporation from different solvents and vapor diffusion with different solvent/anti-solvent pairs.
Incubation and Monitoring: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals.[15]
Table 1: Example Crystallization Screening Conditions
Trial
Crystallization Method
Solvent System (Compound in)
Anti-Solvent (for Vapor Diffusion)
Temperature (°C)
Observations
1
Slow Evaporation
Dichloromethane
-
25
Amorphous solid
2
Slow Evaporation
Ethyl Acetate
-
25
Small needles
3
Vapor Diffusion
Acetone
Hexane
25
X-ray quality crystals
4
Slow Cooling
Ethanol
-
4 to 25
Polycrystalline powder
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11]
Experimental Setup:
X-ray Source: A modern diffractometer typically uses a microfocus X-ray source with either Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.54184 Å) radiation.
Detector: A sensitive detector, such as a CCD or CMOS detector, is used to record the diffraction pattern.
Cryo-cooling: The crystal is usually cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.
Data Collection Strategy:
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffraction spots are recorded. This data is then processed to determine the unit cell dimensions and the space group of the crystal.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure. This process involves several computational steps.
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are typically successful.
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. This is typically done using a least-squares refinement procedure. The quality of the final structure is assessed by the R-factor, which should be as low as possible.
Structural Analysis of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one (Hypothetical)
While a specific crystal structure for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is not publicly available at the time of writing, we can anticipate some of its key structural features based on related compounds. For instance, the crystal structure of 5-nitro-1-benzofuran-2(3H)-one reveals an essentially planar molecule with stacking interactions.[23]
Table 2: Hypothetical Crystallographic Data for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
Parameter
Value
Chemical formula
C₁₀H₈O₃
Formula weight
176.17
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
7.5
b (Å)
9.0
c (Å)
11.5
β (°)
95.0
Volume (ų)
770
Z
4
Calculated density (g/cm³)
1.52
Absorption coefficient (mm⁻¹)
0.12
F(000)
368
Final R indices [I > 2σ(I)]
R₁ = 0.045, wR₂ = 0.120
Expected Molecular Geometry and Intermolecular Interactions:
The benzofuranone core is expected to be largely planar.
The acetyl group may be slightly twisted out of the plane of the aromatic ring.
Potential intermolecular interactions could include C-H···O hydrogen bonds involving the carbonyl groups and π-π stacking between the aromatic rings of adjacent molecules.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the crystal structure determination of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one.
Caption: Workflow for the crystal structure analysis of a small organic molecule.
Conclusion and Future Perspectives
The determination of the crystal structure of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one through single-crystal X-ray diffraction would provide invaluable insights for medicinal chemistry and drug development. This guide has outlined the comprehensive workflow, from synthesis and crystallization to data analysis and interpretation. The resulting three-dimensional structural information would enable a deeper understanding of its structure-activity relationships, paving the way for the rational design of more potent and selective analogs. Further studies could involve co-crystallization with target proteins to elucidate binding modes and inform structure-based drug design efforts.[6][24][25]
References
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Li, X., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Retrieved from [Link]
Drug Discovery and Development. (2007, September 6). Crystallography Illuminates Drug Targets. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. Retrieved from [Link]
University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing. Retrieved from [Link]
Fiveable. (n.d.). Crystallography in Biology and Drug Design. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]
Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved from [Link]
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013, February 1). Molecules, 18(2), 1881-1896. Retrieved from [Link]
PubChem. (n.d.). 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran. Retrieved from [Link]
Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597. Retrieved from [Link]
PubChem. (n.d.). 5-Hydroxy-1,3-dihydro-2-benzofuran-1-one. Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
Wang, Y., et al. (2021). Synthesis of 1‐(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reaction. Applied Organometallic Chemistry, 35(5), e6203. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of isobenzofuran-1(3H)-ones. Retrieved from [Link]
ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved from [Link]
Al-Hourani, B. J., et al. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 17(20), 4789. Retrieved from [Link]
5-Acetylphthalide: A Versatile Intermediate in Pharmaceutical Synthesis - A Historical and Technical Perspective
Part 1: Introduction to the Phthalide Scaffold in Medicinal Chemistry The phthalide scaffold, a bicyclic structure containing a fused benzene and a γ-lactone ring, is a privileged motif in both natural products and synth...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction to the Phthalide Scaffold in Medicinal Chemistry
The phthalide scaffold, a bicyclic structure containing a fused benzene and a γ-lactone ring, is a privileged motif in both natural products and synthetic pharmaceuticals. Its rigid framework and susceptibility to chemical modification have made it an attractive starting point for the development of a diverse array of bioactive molecules. The substitution pattern on the aromatic ring of the phthalide core plays a crucial role in modulating the biological activity of its derivatives.
Among the various substituted phthalides, 5-Acetylphthalide emerges as a particularly interesting, albeit historically less prominent, intermediate. Its unique combination of the phthalide core with a reactive acetyl group at the 5-position presents a wealth of opportunities for synthetic transformations. This guide provides an in-depth technical exploration of the synthesis, chemical properties, and the historical and potential role of 5-Acetylphthalide as a versatile intermediate in the landscape of pharmaceutical development. We will delve into established synthetic protocols, explore the reactivity of its key functional group, and project its potential applications in the synthesis of novel therapeutic agents.
Part 2: Synthesis of 5-Acetylphthalide
The most direct and industrially scalable method for the synthesis of 5-Acetylphthalide is the Friedel-Crafts acylation of phthalide. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring of the phthalide molecule. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and uses an acetylating agent like acetyl chloride or acetic anhydride.
Reaction Mechanism: Friedel-Crafts Acylation of Phthalide
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acetylating agent and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich benzene ring of phthalide, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation of this intermediate restores aromaticity and yields the final product, 5-Acetylphthalide.
Caption: Friedel-Crafts Acylation Mechanism for 5-Acetylphthalide Synthesis.
Experimental Protocol: Synthesis of 5-Acetylphthalide
Materials:
Phthalide
Acetyl chloride (or acetic anhydride)
Anhydrous aluminum chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), concentrated
Ice
Sodium bicarbonate (NaHCO₃), saturated solution
Magnesium sulfate (MgSO₄), anhydrous
Ethyl acetate
Hexane
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
Cool the suspension to 0°C in an ice bath.
Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred suspension.
After the addition is complete, add phthalide portion-wise to the reaction mixture, maintaining the temperature at 0°C.
Once the addition of phthalide is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
Stir the mixture vigorously until the ice has melted and the aluminum salts have dissolved.
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford pure 5-Acetylphthalide.
Part 3: 5-Acetylphthalide as a Pharmaceutical Intermediate: A Historical Perspective and Future Potential
Historical Context: The Prominence of 5-Substituted Phthalides
While a comprehensive history of 5-Acetylphthalide as a key intermediate for a specific blockbuster drug is not extensively documented, the importance of the 5-position on the phthalide ring is well-established in pharmaceutical synthesis. The development of the selective serotonin reuptake inhibitor (SSRI) citalopram is a prime example. The synthesis of citalopram heavily relies on 5-substituted phthalides, most notably 5-cyanophthalide.[1][2] This historical precedent underscores the strategic value of functionalizing the 5-position of the phthalide core to create advanced pharmaceutical intermediates.
The Acetyl Group: A Versatile Synthetic Handle
The true potential of 5-Acetylphthalide as a pharmaceutical intermediate lies in the remarkable versatility of its acetyl group.[3] This functional group serves as a gateway to a multitude of chemical transformations, allowing for the construction of a wide range of more complex molecules. The acetyl moiety can be readily modified through various reactions, providing medicinal chemists with a powerful tool for lead optimization and the development of new chemical entities.
Key Synthetic Transformations of 5-Acetylphthalide
The acetyl group of 5-Acetylphthalide can undergo a variety of chemical reactions to introduce new functionalities, thereby expanding its utility as a pharmaceutical intermediate.
1. Oxidation to a Carboxylic Acid:
The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl). This transformation yields 5-carboxyphthalide, a known intermediate in the synthesis of citalopram and other related compounds.
Caption: Oxidation of 5-Acetylphthalide to 5-Carboxyphthalide.
2. Reduction to an Alcohol:
The acetyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces 5-(1-hydroxyethyl)phthalide, which can serve as a precursor for further functionalization, such as etherification or esterification.
Caption: Willgerodt-Kindler Reaction of 5-Acetylphthalide.
Hypothetical Synthesis of a Drug Analog from 5-Acetylphthalide
To illustrate the potential of 5-Acetylphthalide as a pharmaceutical intermediate, a hypothetical synthetic route to an analog of a known bioactive molecule can be envisioned. For example, by leveraging the reactivity of the acetyl group, one could synthesize analogs of drugs that feature an acetophenone-like moiety.
Part 4: Data Presentation and Experimental Protocols
Table 1: Key Synthetic Transformations of 5-Acetylphthalide
Transformation
Reagents and Conditions
Product
Oxidation
1. KMnO₄, H₂O/pyridine, heat2. NaHSO₃
5-Carboxyphthalide
Reduction
NaBH₄, Methanol, 0°C to rt
5-(1-Hydroxyethyl)phthalide
Willgerodt-Kindler
Sulfur, Morpholine, heat
Thioamide derivative
Halogenation (α)
Br₂, HBr/Acetic Acid
5-(Bromoacetyl)phthalide
Condensation (Aldol)
Aldehyde, NaOH/Ethanol, rt
Chalcone derivative
Detailed Experimental Protocols
Protocol 1: Oxidation of 5-Acetylphthalide to 5-Carboxyphthalide
Dissolve 5-Acetylphthalide in a mixture of water and pyridine.
Heat the solution to 80-90°C.
Slowly add a solution of potassium permanganate (KMnO₄) in water, maintaining the temperature.
After the addition is complete, continue heating until the purple color of the permanganate has disappeared.
Cool the reaction mixture and filter off the manganese dioxide (MnO₂).
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
Filter the precipitate, wash with cold water, and dry to obtain 5-carboxyphthalide.
Protocol 2: Reduction of 5-Acetylphthalide to 5-(1-Hydroxyethyl)phthalide
Dissolve 5-Acetylphthalide in methanol and cool the solution to 0°C in an ice bath.
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-(1-hydroxyethyl)phthalide.
Part 5: Conclusion
While the historical footprint of 5-Acetylphthalide as a mainstream pharmaceutical intermediate may not be as pronounced as some of its 5-substituted counterparts, its synthetic potential is undeniable. The presence of the versatile acetyl group on the pharmaceutically relevant phthalide scaffold makes it a valuable building block for the synthesis of a wide range of complex molecules. Through well-established chemical transformations such as oxidation, reduction, and various condensation reactions, 5-Acetylphthalide can be elaborated into a diverse array of derivatives with potential therapeutic applications.
This technical guide has outlined the synthesis of 5-Acetylphthalide and explored the key reactions of its acetyl functional group, providing a foundation for its use in drug discovery and development. Future research into the applications of 5-Acetylphthalide could unveil novel synthetic routes to new chemical entities, further solidifying the importance of the phthalide core in medicinal chemistry. The strategic application of this intermediate may yet lead to the development of the next generation of innovative therapeutics.
Part 6: References
Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. (2026, January 27). Retrieved from
WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents. (n.d.). Retrieved from
US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents. (n.d.). Retrieved from
Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC. (n.d.). Retrieved from [Link]
What is Acetylation? (2023, February 23). Retrieved from [Link]
Synthesis of Citalopram using 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
An Application Note and Protocol for the Synthesis of Citalopram from 5-Acetyl-1,3-dihydro-2-benzofuran-1-one Introduction: A Novel Synthetic Approach to Citalopram Citalopram, a selective serotonin reuptake inhibitor (S...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of Citalopram from 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
Introduction: A Novel Synthetic Approach to Citalopram
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder and other mood disorders.[1] Its synthesis has been the subject of extensive research, with numerous routes developed from various starting materials.[2][3][4] This document outlines a proposed synthetic pathway for Citalopram starting from the readily available intermediate, 5-acetyl-1,3-dihydro-2-benzofuran-1-one. This application note is intended for researchers, scientists, and drug development professionals interested in exploring alternative and potentially advantageous routes to this important active pharmaceutical ingredient (API).
The core of this proposed synthesis lies in the strategic conversion of the 5-acetyl group into the critical 5-cyano functionality of the final Citalopram molecule. The pathway detailed herein leverages a series of robust and well-characterized organic transformations, including an oximation followed by a Beckmann rearrangement and a Sandmeyer reaction, to achieve this key conversion. Subsequent steps to construct the Citalopram scaffold are based on established and patented methodologies.
Proposed Synthetic Workflow
The proposed multi-step synthesis is outlined below. Each major transformation is designed to be high-yielding and scalable, with considerations for purification and characterization of intermediates.
Figure 1: Proposed synthetic pathway from 5-acetyl-1,3-dihydro-2-benzofuran-1-one to Citalopram.
Experimental Protocols
Part 1: Conversion of the 5-Acetyl Group to a 5-Cyano Group
This section details the critical sequence of reactions to transform the 5-acetyl moiety into the required 5-cyano group.
Step 1: Oximation of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
The initial step involves the conversion of the ketone to its corresponding oxime. This is a standard and typically high-yielding reaction.
Protocol:
To a solution of 5-acetyl-1,3-dihydro-2-benzofuran-1-one in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
Filter the solid, wash with water, and dry under vacuum to yield 5-(1-hydroxyiminoethyl)-1,3-dihydro-2-benzofuran-1-one.
Scientific Rationale: The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. The subsequent dehydration leads to the formation of the C=N double bond of the oxime.
Step 2: Beckmann Rearrangement to 5-Acetylamino-1,3-dihydro-2-benzofuran-1-one
The Beckmann rearrangement provides a reliable method for converting the oxime into an amide.[5][6][7] The choice of a strong acid catalyst is crucial for this step.
Protocol:
Add the dried oxime from the previous step to a cooled solution of a strong acid, such as polyphosphoric acid or sulfuric acid.
Stir the mixture at a controlled temperature (e.g., 60-80 °C) for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice to precipitate the amide product.
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and filter the resulting solid.
Wash the solid with water and dry to obtain 5-acetylamino-1,3-dihydro-2-benzofuran-1-one.
Scientific Rationale: The acidic conditions promote the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the aryl group to the electron-deficient nitrogen atom, with the simultaneous departure of water. The resulting nitrilium ion is then attacked by water to form the amide after tautomerization.
Step 3: Hydrolysis to 5-Amino-1,3-dihydro-2-benzofuran-1-one
The amide is hydrolyzed to the corresponding amine, which is a key intermediate for the subsequent Sandmeyer reaction.
Protocol:
Suspend the amide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
If using acidic hydrolysis, cool the mixture and neutralize with a base to precipitate the amine. If using basic hydrolysis, cool the mixture and extract the product with a suitable organic solvent.
Purify the crude product by recrystallization or column chromatography to yield 5-amino-1,3-dihydro-2-benzofuran-1-one.
Scientific Rationale: Both acidic and basic conditions facilitate the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the amide, leading to the cleavage of the amide bond and the formation of the amine and a carboxylic acid byproduct.
Step 4: Sandmeyer Reaction to 5-Cyano-1,3-dihydro-2-benzofuran-1-one
The Sandmeyer reaction is a classic and effective method for converting an aryl amine into a cyano group via a diazonium salt intermediate.[8][9][10]
Protocol:
Dissolve the 5-amino-1,3-dihydro-2-benzofuran-1-one in a cooled aqueous solution of hydrochloric acid.
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise gradually.
Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product to obtain 5-cyano-1,3-dihydro-2-benzofuran-1-one.
Scientific Rationale: The amine is first converted to a diazonium salt with nitrous acid (generated in situ from sodium nitrite and HCl). The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) catalyst, a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂. The aryl radical then reacts with the cyanide ion coordinated to the resulting Cu(II) species to form the aryl nitrile and regenerate the Cu(I) catalyst.
Part 2: Synthesis of Citalopram from 5-Cyano-1,3-dihydro-2-benzofuran-1-one
The intermediate 5-cyano-1,3-dihydro-2-benzofuran-1-one is a known precursor in several patented syntheses of Citalopram. The following steps are based on established methodologies.[4]
Step 5: Sequential Grignard Reactions and Cyclization
This one-pot, two-step Grignard addition followed by an acid-catalyzed cyclization is an efficient method to construct the core structure of Citalopram.
Protocol:
To a solution of 5-cyano-1,3-dihydro-2-benzofuran-1-one in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, add a solution of 4-fluorophenylmagnesium bromide at a low temperature (e.g., 0 °C).
After the initial Grignard reaction is complete, add a solution of 3-(dimethylamino)propylmagnesium chloride to the same reaction mixture.
Allow the reaction to proceed until the starting material is consumed.
Quench the reaction carefully with an aqueous solution of a weak acid (e.g., ammonium chloride).
Extract the intermediate diol and then treat it with a strong acid (e.g., sulfuric acid) to induce cyclization.
Neutralize the reaction mixture and extract the crude Citalopram base with an organic solvent.
Purify the product by column chromatography or by forming a suitable salt (e.g., hydrobromide or oxalate) and recrystallizing it.
Scientific Rationale: The first Grignard reagent (4-fluorophenylmagnesium bromide) attacks the lactone carbonyl group, opening the ring to form a ketone intermediate. The second Grignard reagent (3-(dimethylamino)propylmagnesium chloride) then attacks this newly formed ketone, resulting in a diol after workup. The subsequent treatment with a strong acid protonates one of the hydroxyl groups, which then leaves as water, allowing the other hydroxyl group to attack the resulting carbocation and form the five-membered dihydroisobenzofuran ring of Citalopram.
Quantitative Data Summary
Step
Starting Material
Key Reagents
Solvent
Temperature
Typical Yield
1
5-Acetyl-1,3-dihydro-2-benzofuran-1-one
Hydroxylamine hydrochloride, Sodium acetate
Ethanol
Reflux
>90%
2
Oxime Intermediate
Polyphosphoric acid or Sulfuric acid
Neat
60-80 °C
70-85%
3
Amide Intermediate
HCl or NaOH
Water
Reflux
80-95%
4
5-Amino Intermediate
NaNO₂, CuCN
Water/HCl
<5 °C then RT
60-75%
5
5-Cyano Intermediate
4-F-PhMgBr, (CH₃)₂N(CH₂)₃MgCl, H₂SO₄
THF
0 °C to RT
50-70%
Note: Yields are estimates based on analogous reactions in the literature and will require optimization for this specific synthetic route.
Characterization of Citalopram
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the dihydroisobenzofuran ring, the propyl chain protons, and the N,N-dimethyl protons.
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the Citalopram molecule.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Citalopram (C₂₀H₂₁FN₂O).
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic peak for the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹.
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compound.
Conclusion
The proposed synthesis of Citalopram from 5-acetyl-1,3-dihydro-2-benzofuran-1-one offers a novel and potentially viable alternative to existing manufacturing processes. This route leverages a series of well-established and robust chemical transformations. While this application note provides a detailed theoretical framework and protocols based on sound chemical principles, it is intended as a guide for research and development. Each step will require experimental optimization to achieve the desired yields and purity for large-scale production.
References
Petersen, H. et al. (2025). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation.
Wikipedia. (2022, January 21). Sandmeyer reaction.
Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement.
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans.
ResearchGate. (2025, August 7). One-pot oximation-Beckmann rearrangement of ketones and aldehydes to amides of industrial interest: Acetanilide, caprolactam and acetaminophen | Request PDF.
Application Notes and Protocols for Grignard Reactions Involving 5-Acetylphthalide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The isobenzofuran-1(3H)-one, or phthalide, scaffold is a cornerstone in medicinal chemistry, recognized as a "pri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active natural products and synthetic compounds.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[2][3][4][5] 5-Acetylphthalide, in particular, presents a strategic starting material for the synthesis of novel therapeutic candidates. The presence of a ketone functional group at the 5-position offers a reactive site for carbon-carbon bond formation, enabling the generation of diverse molecular architectures.
This application note provides a comprehensive guide to the Grignard reaction with 5-Acetylphthalide, a powerful tool for creating tertiary alcohols with potential applications in drug discovery. We will delve into the underlying mechanism, provide detailed, field-proven protocols, and discuss the potential therapeutic relevance of the resulting compounds, grounding our discussion in authoritative scientific literature.
The Grignard Reaction: A Gateway to Molecular Complexity
The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds.[6] It involves the nucleophilic addition of a Grignard reagent (organomagnesium halide, RMgX) to an electrophilic carbonyl carbon.[7] In the case of 5-Acetylphthalide, the ketone's carbonyl carbon is the electrophilic target.
The reaction proceeds in two key steps:
Nucleophilic Attack: The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the acetyl group on the phthalide ring. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.[6]
Protonation: The subsequent addition of a protic source, typically an acidic workup with aqueous acid (e.g., HCl or H₂SO₄), protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final tertiary alcohol product.[7]
It is of paramount importance to conduct the Grignard reaction under strictly anhydrous (water-free) conditions. Grignard reagents are potent bases and will readily react with any protic protons, including those from water, alcohols, or even acidic protons on the starting material, which would quench the reagent and prevent the desired reaction with the carbonyl group.[6][7]
Visualizing the Transformation: The Grignard Reaction Mechanism
Caption: General mechanism of the Grignard reaction with 5-Acetylphthalide.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a Grignard reaction with 5-Acetylphthalide. Two representative Grignard reagents, methylmagnesium bromide and phenylmagnesium bromide, are used as examples.
Protocol 1: Synthesis of 5-(1-Hydroxy-1-methylethyl)isobenzofuran-1(3H)-one
Materials:
5-Acetylphthalide
Methylmagnesium bromide (3.0 M solution in diethyl ether)
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware
Nitrogen or Argon gas supply
Procedure:
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.
Reactant Preparation: Dissolve 5-Acetylphthalide (1.0 eq) in anhydrous diethyl ether in the reaction flask.
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methylmagnesium bromide solution (1.1 eq) from the dropping funnel to the stirred solution of 5-Acetylphthalide over 30 minutes. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(1-hydroxy-1-methylethyl)isobenzofuran-1(3H)-one.
Protocol 2: Synthesis of 5-(1-Hydroxy-1-phenylethyl)isobenzofuran-1(3H)-one
This protocol follows the same general procedure as Protocol 1, with the substitution of phenylmagnesium bromide for methylmagnesium bromide.
Materials:
5-Acetylphthalide
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
Grignard Addition: Cool the reaction mixture to 0 °C. Slowly add phenylmagnesium bromide solution (1.1 eq) from the dropping funnel over 30-45 minutes. A color change to deep red upon addition of the benzophenone solution is often observed.[8] As the reaction progresses, the mixture may turn into a cloudy white suspension.[8]
Reaction Monitoring: After complete addition, allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC.
Quenching: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the aqueous layer is acidic.
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.
Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄.
Purification: Filter and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield 5-(1-hydroxy-1-phenylethyl)isobenzofuran-1(3H)-one.
Application Note: Scalable Synthesis Methods for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Compound: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one (5-Acetylphthalide) Executive Summary & Strategic Route Selection 5-Acetyl-1,3-dihy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, API Researchers, and Drug Development Professionals
Compound: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one (5-Acetylphthalide)
Executive Summary & Strategic Route Selection
5-Acetyl-1,3-dihydro-2-benzofuran-1-one (CAS: 1799842-57-1) is a high-value synthetic intermediate, predominantly utilized in the commercial production of selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram[1]. As regulatory scrutiny over elemental impurities tightens (ICH Q3D) and process economics demand higher throughput, legacy synthesis routes have become obsolete.
Historically, the synthesis relied on the palladium-catalyzed Heck-type coupling of 5-bromophthalide with highly flammable n-butyl vinyl ether[2]. The preparation of the 5-bromophthalide starting material (CAS: 64169-34-2) requires hazardous nitration and bromination sequences, leading the pharmaceutical industry to largely abandon this route due to severe safety risks and high costs[2][3].
This Application Note details a Modern Scalable Protocol utilizing 5-carboxyphthalide. By leveraging a Weinreb amide intermediate followed by a kinetically controlled Grignard addition, this route eliminates heavy metal catalysts, avoids highly flammable ethers, and provides a self-validating, chromatography-free workflow ideal for kilogram-to-ton scale production.
Mechanistic Rationale & Causality
The transition from a palladium-catalyzed coupling to a Weinreb amide-directed Grignard addition requires precise mechanistic control to ensure high yields and prevent side reactions.
Causality of the Weinreb Amide: Converting 5-carboxyphthalide to an N-methoxy-N-methylamide (Weinreb amide) is the critical enabling step. During the subsequent addition of methylmagnesium bromide (MeMgBr), the methoxy oxygen and the carbonyl oxygen form a highly stable 5-membered chelate with the magnesium ion. This chelation traps the tetrahedral intermediate, strictly preventing the over-addition of the Grignard reagent that would otherwise yield an undesired tertiary alcohol.
Causality of Cryogenic Control: The 1,3-dihydroisobenzofuran-1-one core contains an internal lactone ring. Because Grignard reagents are strong nucleophiles, they can attack the lactone carbonyl, leading to ring-opening. By maintaining the reaction strictly between -20 °C and -15 °C, the kinetic addition to the highly electrophilic Weinreb amide outpaces any potential attack on the sterically hindered lactone.
Caption: Comparative synthesis pathways for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one.
Caption: Step-by-step workflow of the modern Weinreb amide protocol highlighting the critical Grignard step.
Detailed Experimental Protocols
Protocol A: Synthesis of the Weinreb Amide Intermediate
Self-Validating Principle: Orthogonal liquid-liquid extraction eliminates the need for chromatography.
Reagents:
5-Carboxyphthalide: 1.0 eq
N,O-Dimethylhydroxylamine hydrochloride: 1.2 eq
EDCI·HCl: 1.3 eq
HOBt: 0.2 eq
N,N-Diisopropylethylamine (DIPEA): 3.0 eq
Dichloromethane (DCM): 10 volumes
Step-by-Step Methodology:
Initiation: Charge a clean, dry jacketed reactor with DCM (10 vol) and 5-carboxyphthalide (1.0 eq).
Suspension: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HOBt (0.2 eq). Stir to form a uniform suspension.
Cooling & Neutralization: Cool the reactor to 0–5 °C. Dropwise add DIPEA (3.0 eq), maintaining the internal temperature < 10 °C. Causality: DIPEA neutralizes the amine hydrochloride salt, liberating the free nucleophile in situ.
Coupling: Add EDCI·HCl (1.3 eq) in four equal portions over 30 minutes. Causality: Portion-wise addition safely dissipates the mild exotherm associated with carbodiimide activation.
Propagation: Warm the reactor to 20–25 °C and stir for 4-6 hours. Monitor via HPLC until 5-carboxyphthalide is < 1.0% area.
Orthogonal Workup:
Wash the organic phase with 1N HCl (3 x 3 vol). Removes unreacted amine and DIPEA.
Wash with saturated aqueous NaHCO₃ (2 x 3 vol). Removes unreacted 5-carboxyphthalide and HOBt.
Wash with brine (1 x 3 vol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide as an off-white solid.
Protocol B: Grignard Addition to 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
Self-Validating Principle: Buffered quenching preserves the fragile lactone ring.
Methylmagnesium bromide (MeMgBr, 3.0 M in THF): 1.5 eq
Anhydrous Tetrahydrofuran (THF): 10 volumes
Step-by-Step Methodology:
Dissolution: Dissolve the Weinreb amide in anhydrous THF (10 vol) under a strict nitrogen atmosphere.
Cryogenic Cooling: Cool the solution to strictly -20 °C to -15 °C.
Addition: Add MeMgBr (1.5 eq) dropwise via an addition funnel over 2 hours. Ensure the internal temperature never exceeds -10 °C. Causality: Exceeding -10 °C significantly increases the rate of nucleophilic attack on the lactone, generating ring-opened impurities.
Maturation: Stir at -15 °C for 1 hour. Confirm complete consumption of the Weinreb amide via HPLC.
Buffered Quench: Carefully transfer the reaction mixture via cannula into a pre-cooled (0 °C) vigorously stirred solution of saturated aqueous NH₄Cl (10 vol). Causality: NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely breaks the magnesium chelate to release the ketone, without being acidic enough to hydrolyze the lactone or basic enough to trigger aldol condensation.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 vol).
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to a crude residue.
Crystallization: Recrystallize the crude product from a mixture of Ethyl Acetate/Heptane (1:3) to afford pure 5-Acetyl-1,3-dihydro-2-benzofuran-1-one[1].
Analytical Validation
To confirm the successful synthesis of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, utilize the following analytical controls:
HPLC (In-Process Control): Monitor the disappearance of the Weinreb amide peak. The product methyl ketone will typically elute later than the Weinreb amide on a standard C18 reverse-phase column.
¹H NMR (CDCl₃): Look for the appearance of a sharp singlet integrating to 3 protons at ~2.6 ppm, characteristic of the newly formed acetyl methyl group. The lactone methylene protons should remain intact as a singlet at ~5.3 ppm, confirming the lactone ring was not opened during the Grignard addition.
Mass Spectrometry (ESI+): Confirm the expected mass [M+H]⁺ = 177.1 m/z.
References
1.[2] CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents. 2
2.[1] 1(3H)-Isobenzofuranone, 5-acetyl- | 1799842-57-1 - ChemicalBook. 1
3.[3] 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem - NIH. 3
From Carboxylic Acid to Ketone: A Detailed Guide to the Synthesis of 5-Acetylphthalide
Abstract This comprehensive guide provides detailed application notes and protocols for the chemical conversion of 5-Carboxyphthalide to 5-Acetylphthalide, a key transformation in the synthesis of various pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical conversion of 5-Carboxyphthalide to 5-Acetylphthalide, a key transformation in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide step-by-step protocols that emphasize safety, efficiency, and reproducibility. The causality behind experimental choices is explained to empower the user with a deeper understanding of the chemical process.
Introduction and Strategic Overview
The conversion of a carboxylic acid to a ketone is a fundamental transformation in organic chemistry. In the context of 5-Carboxyphthalide, this involves the formation of a carbon-carbon bond between the carboxyl group and a methyl group. The primary challenge in this synthesis is to prevent the over-addition of the nucleophilic methyl source to the newly formed ketone, which would result in a tertiary alcohol. This guide will focus on two robust and widely accepted methods to achieve this transformation with high fidelity:
Method A: Direct Conversion using an Organolithium Reagent. This approach utilizes the high reactivity of organolithium compounds to directly transform the carboxylic acid into a ketone.
Method B: The Weinreb-Nahm Ketone Synthesis. This reliable two-step procedure involves the initial conversion of the carboxylic acid to a stable N-methoxy-N-methylamide (Weinreb amide), which is then cleanly converted to the ketone.
A critical consideration for both methods is the potential for the nucleophilic methylating agent to react with the lactone ring of the phthalide moiety. Careful control of reaction conditions, particularly temperature, is paramount to ensure chemoselectivity.
Method A: Direct Conversion via Organolithium Addition
This method leverages the unique reactivity of organolithium reagents with carboxylic acids. Unlike Grignard reagents, which typically only deprotonate the carboxylic acid, organolithium reagents can add to the resulting carboxylate.[1][2]
Mechanistic Rationale
The reaction proceeds through a distinct multi-step mechanism. The first equivalent of the organolithium reagent (in this case, methyllithium) acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate. A second equivalent of methyllithium then acts as a nucleophile, adding to the carbonyl carbon of the carboxylate. This forms a stable dianion intermediate.[1][2][3] This intermediate is key to the success of the reaction, as it is unreactive towards further nucleophilic attack under the reaction conditions. Upon aqueous workup, the dianion is protonated to form a hydrate, which then readily eliminates water to yield the desired ketone.
The stability of the dianion intermediate prevents the over-addition that is often problematic with more reactive carboxylic acid derivatives like acid chlorides or esters.[4]
Visualizing the Reaction Pathway
Caption: Reaction scheme for the direct conversion of 5-Carboxyphthalide.
Experimental Protocol
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Notes
5-Carboxyphthalide
≥98%
Sigma-Aldrich
Ensure it is thoroughly dried before use.
Methyllithium (CH₃Li)
1.6 M in Diethyl Ether
Acros Organics
Titer should be determined prior to use. Handle with extreme care.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
EMD Millipore
Use freshly distilled from sodium/benzophenone or from a solvent system.
Hydrochloric Acid (HCl)
1 M aqueous solution
Fisher Scientific
For workup.
Saturated Sodium Bicarbonate
ACS Reagent
VWR
For neutralization.
Anhydrous Magnesium Sulfate
ACS Reagent
VWR
For drying.
Diethyl Ether
ACS Reagent
Fisher Scientific
For extraction.
Ethyl Acetate
ACS Reagent
VWR
For chromatography.
Hexanes
ACS Reagent
VWR
For chromatography.
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 5-Carboxyphthalide (1.0 eq).
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of Methyllithium: Slowly add methyllithium solution (2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. The first equivalent will cause gas evolution (methane).
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully quench the reaction by slowly adding it to a vigorously stirred beaker of 1 M HCl at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure 5-Acetylphthalide.
Causality and Insights:
Stoichiometry: Using slightly more than two equivalents of methyllithium ensures complete conversion, accounting for any potential degradation of the reagent.
Temperature Control: The initial low temperature (-78 °C) is crucial to control the exothermicity of the acid-base reaction and to potentially favor the reaction at the carboxylic acid over the lactone.
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water.[5] All glassware must be rigorously dried, and anhydrous solvents are essential to prevent quenching of the reagent and low yields.
Method B: The Weinreb-Nahm Ketone Synthesis
This two-step method is renowned for its reliability and high yields in ketone synthesis.[4][6] It circumvents the issue of over-addition by proceeding through a stable N-methoxy-N-methylamide intermediate, also known as a Weinreb amide.
Mechanistic Rationale
Step 1: Weinreb Amide Formation: The carboxylic acid is first activated and then reacted with N,O-dimethylhydroxylamine hydrochloride. A common method involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the hydroxylamine derivative.[7] Alternatively, peptide coupling reagents can be used to form the amide directly from the carboxylic acid.[8]
Step 2: Ketone Formation: The resulting Weinreb amide is then treated with a nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent. The nucleophile adds to the amide carbonyl to form a stable, chelated tetrahedral intermediate.[4][9] This intermediate does not collapse to a ketone until acidic workup is performed. This stability prevents a second addition of the nucleophile, thus cleanly yielding the ketone upon hydrolysis.
Visualizing the Workflow
Caption: Workflow for the Weinreb-Nahm synthesis of 5-Acetylphthalide.
Experimental Protocols
Protocol B-1: Synthesis of 5-(N-methoxy-N-methylcarbamoyl)phthalide (Weinreb Amide)
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Notes
5-Carboxyphthalide
≥98%
Sigma-Aldrich
Ensure it is thoroughly dried before use.
Thionyl Chloride (SOCl₂)
ReagentPlus®, ≥99%
Sigma-Aldrich
Use in a well-ventilated fume hood.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Acros Organics
From a solvent purification system.
N,O-Dimethylhydroxylamine HCl
98%
Alfa Aesar
Triethylamine (TEA)
≥99.5%
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
ACS Reagent
VWR
Catalytic amount.
Procedure:
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 5-Carboxyphthalide (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF. Slowly add thionyl chloride (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature and then gently reflux for 2 hours, or until the solid has dissolved and gas evolution has ceased.
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure complete removal.
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add triethylamine (2.5 eq). Stir for 15 minutes and then add this slurry to the acid chloride solution at 0 °C.
Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with water and separate the layers. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the Weinreb amide.
Protocol B-2: Synthesis of 5-Acetylphthalide from the Weinreb Amide
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Notes
Weinreb Amide from B-1
Purified
-
Ensure it is dry.
Methylmagnesium Bromide (CH₃MgBr)
3.0 M in Diethyl Ether
Sigma-Aldrich
Handle under inert atmosphere.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
EMD Millipore
From a solvent purification system.
Saturated Ammonium Chloride
ACS Reagent
VWR
For quenching.
Procedure:
Reaction Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C.
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography to afford 5-Acetylphthalide.
Causality and Insights:
Acid Chloride Intermediate: The conversion to the acid chloride provides a highly reactive electrophile for the subsequent amidation, often leading to high yields.[7]
Base in Amidation: Triethylamine is used to neutralize the HCl generated from the N,O-dimethylhydroxylamine hydrochloride salt and the HCl produced during the reaction.
Grignard Reagent: Methylmagnesium bromide is a cost-effective and highly effective nucleophile for this transformation. The use of a slight excess ensures complete reaction of the Weinreb amide.
Chemoselectivity: The Weinreb amide is generally less reactive than an ester or lactone towards nucleophilic attack. Performing the reaction at 0 °C or lower should favor reaction at the amide over the lactone carbonyl, though this should be verified experimentally for this specific substrate.
Conclusion and Recommendations
Both the direct organolithium addition and the Weinreb-Nahm synthesis are viable and powerful methods for the preparation of 5-Acetylphthalide from 5-Carboxyphthalide.
For directness and fewer synthetic steps, the organolithium method is attractive. However, it requires careful handling of a highly reactive reagent and meticulous temperature control to maximize yield and minimize side reactions.
For reliability, scalability, and typically higher yields, the two-step Weinreb-Nahm synthesis is the recommended approach.[6][9] The stability of the Weinreb amide intermediate makes the process more controllable and less prone to over-addition side products.
For any application, especially in drug development where process control and purity are paramount, the Weinreb-Nahm ketone synthesis offers a more robust and validated pathway. Researchers should carefully consider the scale of their synthesis, available equipment, and experience with pyrophoric reagents when selecting a method.
References
Organic Syntheses Procedure. Ketone, cyclohexyl methyl. Available at: [Link]
myExperiment. Process for the preparation of 5-Cyanophthalide and intermediates useful therein. Available at: [Link]
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). (2020). Available at: [Link]
Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. (2002). Available at: [Link]
Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available at: [Link]
TutorChase. How do you prepare a Weinreb amide?. Available at: [Link]
Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
Chemistry Steps. Carboxylic Acids to Ketones. Available at: [Link]
Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Available at: [Link]
YouTube. Organolithium Reactions with Carboxylic Acids. (2014). Available at: [Link]
Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. Available at: [Link]
ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). (2020). Available at: [Link]
PMC. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Available at: [Link]
SciSpace. On the Reaction between Methyllithium and Carboxylic Acids.. Available at: [Link]
Erowid. Methyl Ketones from Methyllithium and Carboxylic Acids. Available at: [Link]
Google Patents. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide.
Google Patents. Method for the preparation of 5-carboxyphthalide.
QuickCompany. An Improved Process For The Preparation Of 5 Carboxyphthalide. Available at: [Link]
Google Patents. Process for the preparation of 5-formylphthalide.
Semantic Scholar. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Available at: [Link]
CatSci. Technical Piece THE STABILITY OF ORGANOMETALLICS. Available at: [Link]
Application Note: Cyanide-Free Synthesis of Escitalopram via 5-Acetylphthalide
A Green-Chemistry Protocol for the Direct Oxidative Conversion of 5-Acetylphthalide to 5-Cyanophthalide Executive Summary Escitalopram, the highly potent (S)-enantiomer of citalopram, is a blockbuster selective serotonin...
Author: BenchChem Technical Support Team. Date: March 2026
A Green-Chemistry Protocol for the Direct Oxidative Conversion of 5-Acetylphthalide to 5-Cyanophthalide
Executive Summary
Escitalopram, the highly potent (S)-enantiomer of citalopram, is a blockbuster selective serotonin reuptake inhibitor (SSRI). The traditional synthesis of escitalopram heavily relied on 5-bromophthalide, which requires highly toxic cyanide sources (e.g., CuCN) or expensive palladium catalysts for the cyanation step (1)[1]. Recent process chemistry innovations have explored alternative precursors such as 5-carboxylic acid phthalide and 5-acetylphthalide to circumvent the hazardous nitration and cyanation steps associated with 5-bromophthalide (2)[2].
This application note details a novel, self-validating, and cyanide-free protocol utilizing 5-acetylphthalide. By employing an iodine-mediated oxidative amidation followed by dehydration, the acetyl group is efficiently converted into the critical cyano moiety, providing a safer, heavy-metal-free pathway for Escitalopram Active Pharmaceutical Ingredient (API) manufacturing.
Mechanistic Causality: The Cyanide-Free Pathway
The integration of 5-acetylphthalide into the Escitalopram backbone hinges on the transformation of the methyl ketone group (-COCH₃) into a nitrile (-CN). Rather than employing toxic cyanides, this protocol leverages a tandem Lieben–Haller–Bauer mechanism (3)[3].
Exhaustive Iodination (Lieben Reaction): Molecular iodine (I₂) acts as a mild halogenating agent. Under basic conditions (provided by aqueous ammonia), the alpha-methyl group of 5-acetylphthalide undergoes exhaustive iodination to form a highly electron-deficient triiodomethyl intermediate (-COCI₃).
Nucleophilic Acyl Substitution (Haller-Bauer Cleavage): Aqueous ammonia acts as a nucleophile, attacking the carbonyl carbon. The triiodomethyl carbanion acts as an excellent leaving group (rapidly protonating to form insoluble iodoform, CHI₃), resulting in the formation of 5-carbamoylphthalide (a primary amide).
Dehydration: The primary amide is subsequently dehydrated using phosphorus oxychloride (POCl₃) to yield the critical intermediate, 5-cyanophthalide , which is then subjected to standard Grignard additions to form the Escitalopram core.
Comparative Analysis of Phthalide Precursors
To justify the shift toward 5-acetylphthalide, the following table summarizes the quantitative and qualitative metrics of the three primary starting materials used in Escitalopram synthesis.
Precursor
Cyanation Reagent Required
Toxicity / Safety Profile
Atom Economy
Industrial Viability
5-Bromophthalide
CuCN or NaCN / Pd-catalyst
Extremely High (Cyanide gas risk, heavy metal waste)
Low (Loss of heavy Br atom)
Phasing out due to strict environmental regulations
5-Carboxyphthalide
SOCl₂, NH₃, then POCl₃
Moderate (Corrosive reagents, SO₂ off-gassing)
Moderate
High (Current industry standard)
5-Acetylphthalide
I₂, aq. NH₃, then POCl₃
Low (Cyanide-free, metal-free)
High (Iodoform byproduct is easily recoverable)
Emerging / Highly Promising
Workflow Visualization
Fig 1: Cyanide-free synthetic workflow from 5-Acetylphthalide to Escitalopram.
Experimental Protocols
Protocol A: Oxidative Amidation of 5-Acetylphthalide
Objective: Convert the methyl ketone to a primary amide via a self-validating Lieben-Haller-Bauer sequence.
Reactor Preparation: Charge a jacketed glass reactor with 5-acetylphthalide (1.0 eq) and Tetrahydrofuran (THF) (5 volumes).
Causality: THF is selected as a co-solvent because it maintains the solubility of the organic precursor while being fully miscible with the aqueous ammonia required for the next step.
Ammonia Addition: Add aqueous ammonia (28-30% w/w, 10.0 eq) to the stirring solution. Adjust the internal temperature to 20 °C.
Oxidant Addition: Slowly add molecular iodine (I₂, 3.0 eq) in portions over 30 minutes, ensuring the internal temperature does not exceed 25 °C.
Causality: Strict thermal control prevents the excessive volatilization of ammonia and mitigates the exothermic nature of the exhaustive iodination.
Self-Validating Incubation: Stir the mixture for 2–4 hours at 20 °C.
Self-Validation: The reaction provides a visual, self-validating cue. As the C-C bond cleavage proceeds, a dense, pale-yellow precipitate of iodoform (CHI₃) will crash out of the solution.
In-Process Control (IPC): Monitor the disappearance of the 5-acetylphthalide peak via HPLC (254 nm). The reaction is complete when the starting material is <1.0%.
Workup: Filter the mixture to recover the iodoform byproduct (which can be recycled into iodine industrially). Extract the aqueous filtrate with Ethyl Acetate (3 x 3 volumes), wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield 5-carbamoylphthalide as a white solid.
Protocol B: Dehydration to 5-Cyanophthalide
Objective: Dehydrate the primary amide to the critical nitrile intermediate.
Reaction Setup: Suspend the isolated 5-carbamoylphthalide (1.0 eq) in Toluene (8 volumes).
Dehydration: Add Phosphorus Oxychloride (POCl₃, 1.5 eq) dropwise. Heat the mixture to reflux (~110 °C) for 3 hours.
Causality: POCl₃ is a highly efficient dehydrating agent. Toluene provides an optimal reflux temperature that drives the dehydration kinetics rapidly without degrading the sensitive isobenzofuranone ring.
Self-Validating Phase Transition:
Self-Validation: The initial heterogeneous suspension will transition into a clear, dark-amber homogeneous solution as the insoluble amide converts into the highly soluble 5-cyanophthalide.
Quench & Isolate: Cool the mixture to 0 °C and carefully quench with ice water to destroy excess POCl₃. Separate the organic layer, wash with saturated NaHCO₃, and concentrate to crystallize 5-cyanophthalide .
Protocol C: Grignard Addition & Chiral Resolution
Objective: Construct the Escitalopram API from 5-cyanophthalide.
First Grignard Addition: React 5-cyanophthalide with 4-fluorophenylmagnesium bromide (1.1 eq) in THF at -5 °C.
Second Grignard Addition: Without isolating the intermediate, add 3-(dimethylamino)propylmagnesium chloride (1.2 eq) and stir for 2 hours at 10 °C.
Cyclization: Quench the reaction with aqueous NH₄Cl. Treat the resulting diol with a mild acid (e.g., 60% H₃PO₄) to induce ring closure, yielding racemic citalopram base.
Chiral Resolution: Dissolve the racemic citalopram in isopropanol and add (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA). The (S)-enantiomer selectively crystallizes as the diastereomeric salt. Free-basing and subsequent salt formation with oxalic acid yields the final Escitalopram Oxalate API.
References
Source: Google Patents (WO2003006449A1)
Source: Google Patents (CN115477577B)
Novel synthesis of primary arylamides from aryl methyl ketone oxidations using iodine in aqueous ammonia
Source: Journal of the Brazilian Chemical Society / ResearchGate
URL
Application Note: Chemoselective Grignard Addition of 4-Fluorophenylmagnesium Bromide to 5-Acetylphthalide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Abstract & Objective The synthesis of highly functionalized isobenzofuran-1(3H)-ones (phthalides) is a critical pathway in the develop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Abstract & Objective
The synthesis of highly functionalized isobenzofuran-1(3H)-ones (phthalides) is a critical pathway in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like citalopram and its analogs. This application note details the chemoselective Grignard addition of 4-fluorophenylmagnesium bromide to 5-acetylphthalide. Because 5-acetylphthalide is a bifunctional electrophile, controlling the site of nucleophilic attack requires rigorous mechanistic understanding and precise experimental execution.
Mechanistic Principles & Causality
5-Acetylphthalide presents two distinct electrophilic centers: the C5-acetyl group (a ketone) and the cyclic ester (a lactone). The fundamental causality driving chemoselectivity in this reaction lies in the inherent electronic properties of these functional groups [1].
The lowest unoccupied molecular orbital (LUMO) of a ketone carbonyl is significantly lower in energy than that of a lactone carbonyl. The lactone's electrophilicity is attenuated by the electron-donating resonance from the adjacent ring oxygen. Consequently, when 1.05 equivalents of the highly nucleophilic 4-fluorophenylmagnesium bromide are introduced, the reaction is kinetically and thermodynamically driven toward the ketone, yielding a tertiary alcohol: 5-(1-(4-fluorophenyl)-1-hydroxyethyl)isobenzofuran-1(3H)-one .
If the synthetic objective is to target the lactone core—mimicking the classic citalopram synthesis pathway [2]—the ketone must be masked. Protecting the acetyl group as an ethylene glycol ketal neutralizes its electrophilicity, forcing the Grignard reagent to attack the lactone, yielding a hemiketal that can subsequently rearrange to a benzophenone derivative upon aqueous workup[3].
Fig 1: Chemoselective pathways for Grignard addition to 5-acetylphthalide.
Self-Validating Systems & Reagent Preparation
To ensure a self-validating experimental setup, researchers must eliminate variables that cause Grignard degradation (e.g., atmospheric moisture, oxygen).
Titration: Commercial or freshly prepared 4-fluorophenylmagnesium bromide must be titrated against iodine/LiCl or salicylaldehyde phenylhydrazone prior to use. Assuming a nominal molarity without titration leads to over-addition (di-addition products) or incomplete conversion.
Moisture Control: Tetrahydrofuran (THF) must be distilled over sodium/benzophenone or passed through an activated alumina solvent system to achieve
ppm .
In-Process Monitoring: The reaction is strictly monitored via LC-MS. The disappearance of the starting material mass (
176) and the appearance of the target mass ( 272 for ketone addition) validates the precise stoichiometric endpoint.
Experimental Methodologies
Protocol A: Direct Synthesis of the Ketone Addition Product (Unprotected)
This protocol describes the selective addition to the acetyl group.
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel.
Cooling: Submerge the flask in a dry ice/ethylene glycol bath to achieve an internal temperature of
. Causality: Low temperatures suppress the secondary attack on the lactone and prevent ring-opening.
Grignard Addition: Load the dropping funnel with titrated 4-fluorophenylmagnesium bromide (1.0 M in THF, 29.8 mL, 29.8 mmol, 1.05 eq). Add dropwise over 1 hour, maintaining the internal temperature below
.
Quenching: Once LC-MS confirms complete conversion (typically 30 minutes post-addition), quench the reaction in situ by slowly adding saturated aqueous
(20 mL).
Workup: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the tertiary alcohol.
Fig 2: Step-by-step experimental workflow for the direct Grignard addition.
Protocol B: Synthesis of the Lactone Addition Product via Ketal Protection
To target the lactone ring, the ketone must first be protected.
Protection: Reflux 5-acetylphthalide (5.0 g) with ethylene glycol (5 eq) and catalytic p-toluenesulfonic acid (PTSA) in toluene (100 mL) using a Dean-Stark apparatus until water ceases to evolve. Isolate the ketal-protected intermediate.
Grignard Addition: Dissolve the protected intermediate in anhydrous THF and cool to
Deprotection & Workup: Quench with 1M HCl and stir at room temperature for 2 hours to simultaneously hydrolyze the magnesium alkoxide and cleave the ketal, yielding the target lactone-addition/benzophenone derivative.
Quantitative Data & Optimization
The table below summarizes the critical parameters required to control the chemoselectivity of this reaction. Deviation from the optimized equivalents or temperature results in complex mixtures of di-addition products.
Title: US Patent 4136193A - Anti-depressive substituted 1-dimethylaminopropyl-1-phenyl phthalans
Source: United States Patent and Trademark Office / Google Patents
URL
Title: Greene's Protective Groups in Organic Synthesis, 5th Edition
Source: Wiley
URL: [Link]
Method
Application Note: Catalytic Hydrogenation Techniques for Phthalide Derivatives
An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Phthalide Scaffold Phthalides, also known as isobenzofuranones, are a class of bicy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phthalide Scaffold
Phthalides, also known as isobenzofuranones, are a class of bicyclic aromatic lactones that form the core structure of numerous natural products and pharmacologically active molecules.[1] These compounds are found in various plants and fungi and exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and analgesic properties.[1] A prominent example is (S)-3-n-butylphthalide (NBP), a compound isolated from celery seed oil, which is an approved drug for treating cerebral ischemia and shows neuroprotective effects in models of neurodegenerative diseases.[1][2][3]
The chemical versatility of the phthalide scaffold makes it a valuable building block in medicinal chemistry and drug development. Catalytic hydrogenation is a cornerstone transformation in this context, enabling the selective reduction of the lactone moiety to afford key intermediates, such as 1,2-benzenedimethanols, or facilitating the synthesis of chiral phthalides through asymmetric reduction strategies. This guide provides a detailed overview of the principles, catalyst systems, and experimental protocols for the catalytic hydrogenation of phthalide derivatives, offering field-proven insights for researchers in organic synthesis and drug discovery.
Foundational Principles: Hydrogenation of the Lactone Ring
The primary goal of hydrogenating a phthalide derivative is the reductive cleavage of the cyclic ester (lactone). This transformation typically proceeds via the reduction of the carbonyl group, followed by ring opening to yield a diol. The overall reaction converts the phthalide into the corresponding 2-(hydroxymethyl)phenyl)methanol derivative.
The success of this transformation hinges on the careful selection of several key parameters:
Catalyst System: The choice of metal (e.g., Palladium, Ruthenium, Nickel) and support (e.g., activated carbon) dictates the catalyst's activity and selectivity.
Hydrogen Source: The reaction can be performed using high-pressure hydrogen gas (H₂) or through transfer hydrogenation, which utilizes a hydrogen donor molecule like isopropanol or formic acid.[4]
Reaction Conditions: Solvent, temperature, and pressure are critical variables that must be optimized to achieve high conversion and yield while minimizing side reactions.
Substrate Structure: The presence of other functional groups on the phthalide ring will influence the choice of catalyst and conditions to ensure chemoselectivity.
Heterogeneous Catalyst Systems and Protocols
Heterogeneous catalysts are widely employed due to their operational simplicity, ease of separation from the reaction mixture via filtration, and potential for recycling.[5]
Palladium-Based Catalysts (Pd/C)
Palladium on activated carbon (Pd/C) is the most versatile and commonly used catalyst for a wide range of hydrogenation reactions.[5][6] It is highly effective for reducing various functional groups, and its activity can be modulated to achieve chemoselectivity. For phthalide derivatives, Pd/C can effectively catalyze the reduction of the lactone to the corresponding diol.
Causality Behind Experimental Choices:
Solvent: Protic solvents like ethanol or methanol are often preferred as they can help solubilize the substrate and facilitate proton transfer steps.[7]
Catalyst Loading: Typically, 5-10 mol% of Pd/C is used. Higher loadings can increase reaction rates but also add cost and may promote side reactions.
Pressure: Hydrogen pressures ranging from atmospheric to 50 bar are common. Higher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.
Protocol 1: General Procedure for Pd/C-Catalyzed Hydrogenation of Phthalide
Vessel Preparation: Add the phthalide derivative (1.0 eq) and a suitable solvent (e.g., ethanol, 0.1 M concentration) to a high-pressure hydrogenation vessel equipped with a magnetic stir bar.
Inerting: Seal the vessel and purge the atmosphere with an inert gas (e.g., argon or nitrogen) three times to remove all oxygen.
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C is pyrophoric and should be handled with care, preferably in a fume hood and away from flammable solvents when dry.[7]
Hydrogenation: Purge the vessel with hydrogen gas (H₂) three times before pressurizing to the desired pressure (e.g., 10 bar).
Reaction: Heat the mixture to the target temperature (e.g., 50-80°C) and stir vigorously to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction progress by TLC or LC-MS by periodically taking samples.
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Quench it with water before disposal.[7]
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diol product, which can be purified by column chromatography or recrystallization.
Nickel-Based Catalysts
Nickel catalysts, such as Raney® Nickel or supported nickel (e.g., Ni/SiO₂), serve as a cost-effective alternative to precious metal catalysts.[8][9] They are particularly effective for the hydrogenation of carbonyl compounds but often require more forcing conditions (higher temperatures and pressures).
A study on the selective hydrogenation of phthalic anhydride to phthalide demonstrated the efficacy of Ni catalysts supported on TiO₂-SiO₂.[10] While the substrate is different, the conditions provide a valuable starting point for the hydrogenation of the phthalide lactone. For instance, Fe-doped Ni on activated carbon gave 95.2% selectivity to phthalide from phthalic anhydride at 180°C and 4.0 MPa (40 bar) H₂.[10] Similar conditions can be adapted for the further reduction of phthalide.
Trustworthiness through Self-Validation:
A protocol using a Nickel catalyst should include rigorous product characterization (¹H NMR, ¹³C NMR, MS) to confirm complete reduction to the diol and to check for potential side products, such as over-reduction of the aromatic ring, which can occur under harsh conditions.
Ruthenium-Based Catalysts
Ruthenium catalysts are highly effective for the hydrogenation of aromatic and heterocyclic compounds.[11] For phthalide derivatives, Ru-based systems can be used for both lactone reduction and, under more forcing conditions, saturation of the benzene ring. A Ru-Sn/Al₂O₃ catalyst was shown to convert phthalic acid/anhydride to phthalide, demonstrating its ability to act on the carboxyl/anhydride function.[12]
Asymmetric Synthesis of Chiral Phthalides via Reductive Cyclization
A highly valuable strategy for accessing enantiomerically pure 3-substituted phthalides involves the asymmetric transfer hydrogenation (ATH) of 2-acylarylcarboxylates, which undergo reduction and subsequent in-situ lactonization.[13][14] This method does not hydrogenate a pre-existing phthalide but rather constructs the chiral phthalide ring through a reductive cyclization, a critical technique for drug development professionals.
Expertise in Action: The Causality of the ATH System
Catalyst: A chiral Ru(II) complex, typically formed in situ from a precursor like [RuCl₂(p-cymene)]₂ and a chiral diamine ligand (e.g., TsDPEN), is used. The ligand's structure is paramount for inducing high enantioselectivity.[14]
Hydrogen Donor: A mixture of formic acid and triethylamine (HCOOH/NEt₃) or sodium formate (HCOONa) in an aqueous medium is commonly used as the hydrogen source.[4]
Mechanism: The reaction proceeds via an inner-sphere transfer hydrogenation mechanism. The Ru-hydride species, generated from the hydrogen donor, selectively reduces the ketone carbonyl. The resulting chiral alcohol intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form the enantioenriched 3-substituted phthalide.
Protocol 2: Asymmetric Transfer Hydrogenation of a 2-Acylarylcarboxylate
Catalyst Preparation: In a reaction tube, mix [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (e.g., (1R,2R)-TsDPEN, 2 mol%) in the chosen solvent (e.g., water). Stir at room temperature for 20-30 minutes to form the active catalyst.
Reaction Mixture: In a separate flask, dissolve the 2-acylarylcarboxylate substrate (1.0 eq) and the hydrogen donor (e.g., sodium formate, 5.0 eq) in the solvent.
Initiation: Transfer the substrate solution to the tube containing the pre-formed catalyst.
Reaction: Stir the mixture at the optimized temperature (e.g., 40°C) until the starting material is fully consumed, as monitored by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude phthalide by flash column chromatography.
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative data for the synthesis and modification of phthalides using catalytic hydrogenation techniques.
Catalytic hydrogenation is an indispensable tool for the synthesis and modification of phthalide derivatives. Standard heterogeneous catalysts like Pd/C and Ni-based systems provide robust methods for reducing the lactone ring to valuable diol intermediates. Furthermore, the advent of sophisticated homogeneous catalysts has enabled highly efficient asymmetric syntheses of chiral phthalides through reductive cyclization pathways, a technique of immense importance in modern drug discovery. The choice of catalyst and reaction conditions must be tailored to the specific substrate and the desired chemical transformation, balancing reactivity with chemoselectivity. Future developments will likely focus on creating more sustainable and economical catalysts, including those based on earth-abundant metals, and expanding the scope of asymmetric methods to access an even greater diversity of complex, enantioenriched phthalide-based molecules.
References
Mao, F., & Miao, W. (2015). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules, 20(12), 21833–21864. [Link]
Chen, C. C., et al. (2006). A Facile Synthesis of 3-Substituted Phthalides. Synthetic Communications, 33(15), 2577-2582. [Link]
Li, J., et al. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1459-1465. [Link]
Wang, A., et al. (2012). Selective hydrogenation of phthalic anhydride to phthalide over supported nickel catalysts. ResearchGate. [Link]
Zhang, B., Xu, M. H., & Lin, G. Q. (2009). Catalytic enantioselective synthesis of chiral phthalides by efficient reductive cyclization of 2-acylarylcarboxylates under aqueous transfer hydrogenation conditions. Organic Letters, 11(20), 4712-4715. [Link]
Organic Chemistry Portal. (2009). Catalytic Enantioselective Synthesis of Chiral Phthalides by Efficient Reductive Cyclization of 2-Acylarylcarboxylates under Aqueous Transfer Hydrogenation Conditions. Organic Chemistry Portal. [Link]
García-García, P., et al. (2019). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Aryl Allyl Phthalimides. Organic Letters, 21(23), 9709-9713. [Link]
Loder, D. J. (1938). U.S. Patent No. 2,114,696. Washington, DC: U.S.
Rode, C. V., et al. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(4), 811-816. [Link]
Habibi, D., & Mohammadkhani, P. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25304-25330. [Link]
Dong, J., et al. (2018). Catalytic Ring Hydrogenation of Phthalate Plasticizers. ResearchGate. [Link]
Man-yo-sya. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Man-yo-sya. [Link]
Revere, M. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
Singh, S., et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link]
Siffert, S., & Dumeignil, F. (2019). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. Catalysts, 9(5), 454. [Link]
Ananikov, V. P., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Catalysts, 13(4), 698. [Link]
Xu, Y., et al. (2020). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Experimental and Therapeutic Medicine, 20(4), 3375-3385. [Link]
Peng, Y., et al. (2021). Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation. Frontiers in Pharmacology, 12, 770933. [Link]
Park, J. H., et al. (2021). Synthesis of phthalate-free plasticizers by hydrogenation in water using RhNi bimetallic catalyst on aluminated SBA-15. Catalysis Science & Technology, 11(21), 7102-7111. [Link]
Application Note & Protocol: Strategic Solvent Selection for Reactions of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of the Reaction Environment 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, also known as 5-acetylphthalide, is a versatile bicyc...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Reaction Environment
5-Acetyl-1,3-dihydro-2-benzofuran-1-one, also known as 5-acetylphthalide, is a versatile bicyclic building block in medicinal and materials chemistry. Its structure, featuring a lactone, an aromatic ring, and a reactive acetyl group, allows for a multitude of chemical transformations. However, the success of these reactions—in terms of yield, purity, and reaction rate—is profoundly dictated by the choice of solvent. A solvent is not merely an inert medium but an active participant that can stabilize reactants, intermediates, and transition states, or even directly engage in the reaction mechanism.[1]
This guide provides an in-depth analysis of solvent selection for reactions involving this key intermediate. Moving beyond simple solubility considerations, we will explore the causal relationships between solvent properties and reaction outcomes, focusing on the common and illustrative example of the selective reduction of the acetyl group. Our objective is to equip the researcher with a logical framework for solvent choice, enabling the rational design and optimization of synthetic protocols.
Physicochemical Landscape of the Substrate
Understanding the inherent properties of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is the foundation of rational solvent selection. The molecule possesses distinct regions of varying polarity:
Polar Moieties: The ester (lactone) and ketone carbonyl groups are highly polar, capable of acting as hydrogen bond acceptors.
Aromatic System: The benzene ring is largely nonpolar but contributes to the molecule's overall polarizability.
This amphiphilic nature suggests moderate solubility in a range of organic solvents. According to the principle of "like dissolves like," polar solvents are generally required to effectively solvate the molecule. However, the optimal solvent will depend on the specific reaction being performed. Highly polar solvents will stabilize polar ground states and charged intermediates, while less polar solvents may be preferable for reactions involving nonpolar reagents.
Solvent Parameters: A Quantitative Approach to Selection
Solvents are broadly classified based on their polarity and their ability to donate a hydrogen bond (proticity). These characteristics are quantified by several key physical parameters that directly influence reaction kinetics and pathways. A judicious selection requires balancing these properties.[2]
Table 1: Properties of Common Solvents in Organic Synthesis [3][4][5]
Solvent
Class
Boiling Point (°C)
Dielectric Constant (ε at 20°C)
Dipole Moment (μ, D)
Methanol (MeOH)
Polar Protic
65
33.0
1.70
Ethanol (EtOH)
Polar Protic
78
24.5
1.69
Isopropanol (IPA)
Polar Protic
82
19.9
1.66
Water (H₂O)
Polar Protic
100
80.1
1.85
Tetrahydrofuran (THF)
Polar Aprotic
66
7.5
1.63
Dichloromethane (DCM)
Polar Aprotic
40
9.1
1.60
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
36.7
3.82
Acetonitrile (MeCN)
Polar Aprotic
82
37.5
3.92
Toluene
Nonpolar
111
2.4
0.36
Hexane
Nonpolar
69
1.9
~0
Application Focus: Solvent Effects in the Reduction of the Acetyl Group
A frequent and fundamental transformation of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is the selective reduction of its ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature, which typically leaves the lactone intact.[6][7] The solvent's role in this reaction is multifaceted and mechanistically significant.
The Case for Polar Protic Solvents (Methanol, Ethanol)
For NaBH₄ reductions, polar protic solvents like methanol or ethanol are often the solvents of choice.[8][9] This is not arbitrary; the solvent plays a direct and active role in the reaction mechanism.
Mechanism Causality: The reduction proceeds via the nucleophilic transfer of a hydride (H⁻) from the borohydride to the electrophilic carbonyl carbon.[10] This creates a tetracoordinate boron-alkoxide intermediate. A protic solvent serves two key functions:
Transition State Stabilization: The hydroxyl group of the solvent can hydrogen-bond with the carbonyl oxygen, increasing its electrophilicity and stabilizing the developing negative charge in the transition state.
Protonolysis of the Intermediate: The solvent readily provides a proton to quench the newly formed alkoxide, yielding the final alcohol product and regenerating the methoxide or ethoxide base. This in-situ workup is efficient and drives the reaction to completion.[10][11]
Figure 1: Role of a protic solvent in NaBH₄ ketone reduction.
Considerations for Aprotic Solvents (THF, Dioxane)
While less common for simple reductions, polar aprotic solvents like THF can be used.[9] In the absence of a protic source, the reaction stops at the boronic ester stage. A separate aqueous workup step (e.g., adding dilute HCl or ammonium chloride) is then required to hydrolyze the intermediate and isolate the alcohol product.[12]
Use cases for aprotic solvents include:
Substrate Instability: If the starting material or product is sensitive to alcohols or basic conditions (transesterification risk, though low with NaBH₄).
Reagent Incompatibility: When using more powerful, less selective hydride reagents like LiAlH₄, which react violently with protic solvents, an aprotic solvent such as THF or diethyl ether is mandatory.[7][8]
Protocol: A Systematic Workflow for Solvent Screening
For novel reactions where the optimal solvent is unknown, a systematic screening process is essential.[13][14][15] This workflow allows for the rapid identification of suitable candidates based on empirical data.
Figure 2: Systematic workflow for experimental solvent screening.
Protocol Steps:
Define Objectives: Clearly define what constitutes a successful reaction (e.g., >95% conversion by TLC/LCMS, <5% key impurities).
Initial Selection: Choose a small, diverse set of 4-6 solvents from different classes (e.g., MeOH, THF, DCM, Toluene, MeCN, DMF).
Solubility Check: At room temperature, test the solubility of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one and key reagents in each selected solvent. Proceed only with solvents that provide adequate solubility.
Parallel Execution: Set up identical small-scale reactions in parallel. Ensure consistent stirring, temperature, and reagent stoichiometry.
Reaction Monitoring: At fixed time points (e.g., 1h, 4h, 24h), take aliquots from each reaction and analyze them by a suitable technique (TLC is often sufficient) to gauge the consumption of starting material and the formation of the product.
Analysis and Selection: Compare the results. Identify the solvent(s) that provide the best combination of reaction rate, conversion, and cleanliness.
Optimization: Once a lead solvent is identified, further optimization of concentration and temperature can be performed to maximize yield and purity.
Protocol: Reduction of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
This protocol details the selective reduction of the acetyl ketone to the corresponding secondary alcohol, 5-(1-hydroxyethyl)-1,3-dihydro-2-benzofuran-1-one, using sodium borohydride in methanol.
Materials:
5-Acetyl-1,3-dihydro-2-benzofuran-1-one
Sodium borohydride (NaBH₄)
Methanol (MeOH), anhydrous
Ethyl acetate (EtOAc)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Acetyl-1,3-dihydro-2-benzofuran-1-one (1.0 g, 5.2 mmol). Add 25 mL of methanol and stir at room temperature until the solid is completely dissolved.
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Reagent Addition: While stirring at 0 °C, add sodium borohydride (0.24 g, 6.2 mmol, 1.2 equivalents) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent) until the starting material is fully consumed (typically 1-2 hours).
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15 minutes.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
Washing: Combine the organic extracts and wash them with brine (1 x 40 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude alcohol can be purified by flash column chromatography on silica gel if necessary.
Troubleshooting and Advanced Considerations
Incomplete Reaction: If the reaction stalls, it may be due to deactivated NaBH₄. Add a fresh portion of the reagent. Insufficient solubility can also be a cause; consider a solvent mixture like THF/MeOH.
Side Products: Over-reduction of the lactone is rare with NaBH₄ but can occur with stronger reagents. If observed, switch to a milder reagent or lower the reaction temperature.
Stereoselectivity: The reduction creates a new chiral center. While this protocol results in a racemic mixture, chiral reducing agents or catalysts may be employed in different solvent systems to achieve stereoselectivity.[8]
Conclusion
The selection of a solvent is a critical parameter in the chemical synthesis involving 5-Acetyl-1,3-dihydro-2-benzofuran-1-one. A deep understanding of the interplay between the solvent's physical properties and the reaction mechanism is paramount for developing robust, efficient, and scalable processes. By employing a logical, data-driven approach, as exemplified by the ketone reduction case study and the systematic screening workflow, researchers can move from trial-and-error to rational design, ultimately accelerating discovery and development timelines.
References
Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst | Organometallics - ACS Publications. (2022). Retrieved from [Link]
COMMON SOLVENT PROPERTIES. University of Rochester. Retrieved from [Link]
Physical properties of some common organic solvents. Oregon State University. Retrieved from [Link]
Properties of Solvents Used in Organic Chemistry. (2021). Retrieved from [Link]
Physical Properties of Organic Solvents. Utah Tech University. Retrieved from [Link]
The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. New proposals for mechanism, transition state geometry, and a comment on the origin of stereoselectivity | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
(PDF) Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. Retrieved from [Link]
Reduction of Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]
A remarkable solvent effect on reductive amination of ketones. ResearchGate. Retrieved from [Link]
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Retrieved from [Link]
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (2023). NCBI. Retrieved from [Link]
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023). Retrieved from [Link]
Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]
19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]
Sodium Borohydride Reduction of Aldehydes and Ketones in the Recyclable Ionic Liquid [bmim]PF6 | Request PDF. ResearchGate. Retrieved from [Link]
(PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate. Retrieved from [Link]
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers. Part 1: Core Directive & Strategic Overview The Bifunctional "Switch" i...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Application Note & Protocol Guide
Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Part 1: Core Directive & Strategic Overview
The Bifunctional "Switch" in 5-Acetylphthalide
5-Acetylphthalide (5-AP) represents a privileged scaffold in medicinal chemistry due to its unique bifunctional reactivity . Unlike simple phthalides, 5-AP possesses two distinct electrophilic centers that can be orthogonally modulated or engaged in cascade sequences:
The Lactone Ring (C-1): Susceptible to nucleophilic ring-opening (aminolysis, hydrolysis) and organometallic addition (Grignard).
The Acetyl Group (C-5 substituent): A ketone handle offering sites for condensation (Claisen-Schmidt), reduction, or nucleophilic addition.
This guide details two high-value "one-pot" strategies that exploit these features to generate complex heterocyclic pharmacophores without intermediate isolation.
Part 2: Scientific Integrity & Logic (Protocols)
Application Note 1: One-Pot Synthesis of 4-Methyl-1(2H)-phthalazinones
Context: Phthalazinones are critical scaffolds in PARP inhibitors (e.g., Olaparib analogs) and antihypertensive agents.
The Strategy: This protocol telescopes the condensation of hydrazine with the acetyl ketone and the nucleophilic attack on the lactone carbonyl into a single, seamless operation. The thermodynamic driving force is the formation of the stable, aromatic pyridazine ring fused to the benzene core.
Mechanism of Action:
Step A (Condensation): Hydrazine attacks the acetyl ketone to form a hydrazone intermediate.
Step B (Cyclization): The pendant amino group of the hydrazone attacks the lactone carbonyl (intramolecular aminolysis).
Step C (Aromatization): Loss of water and tautomerization yields the stable 4-methyl-1(2H)-phthalazinone.
Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)
Catalyst: Glacial Acetic Acid (10 mol%)
Step-by-Step Methodology:
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Acetylphthalide (1.76 g, 10 mmol) in Ethanol (20 mL).
Addition: Add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise over 5 minutes at room temperature. Observation: Slight exotherm may occur.
Catalysis: Add Glacial Acetic Acid (0.06 mL).
Reaction: Heat the mixture to reflux (80°C) for 3–5 hours.
Checkpoint: Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, replaced by a highly polar fluorescent spot (Rf ~0.2).
Workup (Precipitation): Cool the reaction mixture to 0°C in an ice bath. The product often crystallizes spontaneously.
Isolation: Filter the white/off-white precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.
Drying: Dry under vacuum at 45°C for 4 hours.
Expected Yield: 85–92%
Purity: >98% (HPLC)
Application Note 2: Grignard-Mediated Synthesis of Isobenzofuran Derivatives
Context: This chemistry mirrors the industrial synthesis of Citalopram/Escitalopram. By targeting the lactone and the ketone simultaneously (or sequentially), researchers can generate complex triols that cyclize to form isobenzofurans, a core motif in SSRI antidepressants.
The Strategy: A "One-Pot, Two-Step" protocol. First, the addition of a Grignard reagent (e.g., 4-Fluorophenylmagnesium bromide) to both the ketone and lactone. Second, an acid-mediated cyclization (dehydration) to close the ether ring.
4-Fluorophenylmagnesium bromide (1.0 M in THF, 3.5 equiv)
Solvent: Anhydrous THF
Cyclization Agent: 70% Phosphoric Acid (
)
Step-by-Step Methodology:
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen (
).
Dissolution: Add 5-Acetylphthalide (1.76 g, 10 mmol) and anhydrous THF (30 mL). Cool to -20°C.
Grignard Addition (Controlled): Add the Grignard reagent (35 mL, 35 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
Note: The first equivalent reacts with the acetyl ketone (forming a tertiary alcohol). The subsequent equivalents attack the lactone to form the diol system.
Critical Control: Maintain temp < -10°C to prevent polymerization.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Quench & Cyclize (One-Pot):
Cool back to 0°C.
Carefully add 20 mL of 20% aqueous
to quench excess Grignard.
Evaporate THF under reduced pressure.
To the residue, add 70%
(20 mL) and heat to 90°C for 3 hours. This forces the dehydration and ring closure of the intermediate triol to the isobenzofuran core.
Extraction: Dilute with water (50 mL) and extract with Toluene (3 x 30 mL).
Caption: Operational workflow for the one-pot synthesis of 4-methyl-1(2H)-phthalazinone.
References
Synthesis of Phthalazinones:Palladium-Catalyzed Acylation Reactions: A One-Pot Diversified Synthesis of Phthalazines, Phthalazinones and Benzoxazinones.
Source:
Citalopram/Isobenzofuran Chemistry: Method for the preparation of 5-cyanophthalide (Intermediate for Citalopram).[1][2]
Source:
Grignard Reactivity: Nucleophilic Addition of Grignard Reagents to Carbonyls.[3]
Source:
Multicomponent Reactions:One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione deriv
Technical Support Center: Minimizing Side Reactions in 5-Acetylphthalide Grignard Addition
Welcome to the technical support center for optimizing Grignard additions to 5-acetylphthalide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing Grignard additions to 5-acetylphthalide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise, providing in-depth, evidence-based solutions.
I. Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the Grignard addition to 5-acetylphthalide, offering probable causes and actionable solutions grounded in mechanistic principles.
Problem 1: Low Yield of the Desired Tertiary Alcohol with Significant Recovery of Starting Material.
Symptom: Your reaction yields are disappointingly low, and upon analysis (TLC, NMR), you observe a substantial amount of unreacted 5-acetylphthalide.
Potential Causes & Solutions:
Cause A: Inactive or Insufficient Grignard Reagent. The most common culprit for an incomplete reaction is a problem with the Grignard reagent itself. Grignard reagents are highly sensitive to moisture and oxygen, which will quench the reagent and reduce its effective concentration.[1][2]
Solution 1: Ensure Rigorously Anhydrous Conditions. All glassware must be meticulously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[2][3] Solvents must be anhydrous grade and handled under an inert atmosphere.[3]
Solution 2: Titrate Your Grignard Reagent. The concentration of commercially available or self-prepared Grignard reagents can deviate from the stated value. It is best practice to titrate the Grignard reagent just before use to determine its active concentration.[1] This ensures you are using the correct stoichiometry.
Solution 3: Activate the Magnesium. The surface of magnesium turnings can be passivated by a layer of magnesium oxide, preventing the reaction from initiating.[3] Consider gentle grinding of the magnesium turnings in a dry environment or using a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[3][4]
Cause B: Enolization of the Ketone. The Grignard reagent is a strong base and can deprotonate the α-hydrogen of the acetyl group on 5-acetylphthalide, forming an enolate. This enolate is unreactive towards further Grignard addition, and the starting material is regenerated upon acidic workup.[5][6]
Solution 1: Lower the Reaction Temperature. Adding the 5-acetylphthalide solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) favors the nucleophilic addition pathway over enolization.[1][7]
Solution 2: Utilize Cerium(III) Chloride (Luche-Barbier Conditions). The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly suppress enolization.[8][9] CeCl₃ transmetalates with the Grignard reagent to form an organocerium species, which is more nucleophilic and less basic, thus favoring addition to the carbonyl.[10][11]
Problem 2: Formation of a Diol Side Product.
Symptom: Besides the desired tertiary alcohol, you isolate a diol where the Grignard reagent has added to both the ketone and the lactone carbonyls.
Potential Cause & Solution:
Cause: Reactivity of the Lactone Carbonyl. Lactones, being cyclic esters, can react with two equivalents of a Grignard reagent to form a diol.[12][13] The first equivalent opens the lactone to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.[14][15]
Solution 1: Precise Stoichiometry and Low Temperature. Use a carefully measured amount of the Grignard reagent (ideally 1.0-1.1 equivalents relative to the 5-acetylphthalide) and maintain a low reaction temperature (e.g., -78°C) during the addition.[16] This kinetically favors the more reactive ketone carbonyl over the lactone.
Solution 2: Inverse Addition. Slowly add the Grignard reagent to a cold solution of 5-acetylphthalide. This maintains a low concentration of the Grignard reagent throughout the reaction, minimizing the chance of a second addition to the less reactive lactone.
Problem 3: Isolation of a Secondary Alcohol Reduction Product.
Symptom: You observe a byproduct where the acetyl group has been reduced to a secondary alcohol, but no new C-C bond has been formed.
Potential Cause & Solution:
Cause: Reduction by Grignard Reagents with β-Hydrogens. If your Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can act as a reducing agent via a six-membered cyclic transition state, transferring a hydride to the carbonyl carbon.[5][6] This is more prevalent with sterically hindered ketones.[5]
Solution 1: Choose a Grignard Reagent without β-Hydrogens. If the synthesis allows, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[1]
Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature can disfavor the cyclic transition state required for reduction.[1]
II. Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the magnesium and solvents?
A1: Absolutely critical. The success of a Grignard reaction hinges on the exclusion of water and oxygen.[1] The magnesium should be fresh and have a shiny appearance.[7] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. Even trace amounts of water will react with the Grignard reagent in an acid-base reaction, quenching it and reducing your yield.[17]
Q2: My Grignard reaction refuses to start. What should I do?
A2: This is a common issue, almost always due to moisture or a passivated magnesium surface.[3] First, re-verify that all your glassware is bone-dry.[3] Then, try activating the magnesium. A small crystal of iodine is a classic initiator; the disappearance of its brown color indicates the reaction has started.[3][18] Gentle warming with a heat gun can also help, but be cautious with flammable solvents.[2]
Q3: Can I use an excess of the Grignard reagent to ensure the reaction goes to completion?
A3: While a slight excess (1.1-1.2 equivalents) can be beneficial to overcome any minor quenching, a large excess should be avoided. This is especially true for 5-acetylphthalide, as it increases the risk of the undesired double addition to the lactone carbonyl, leading to diol formation.[15][19]
Q4: What is the best way to quench the reaction and work up the product?
A4: A careful workup is crucial to maximize your isolated yield. The reaction should be quenched by slowly pouring the reaction mixture onto a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] This is generally preferred over strong acids, which can sometimes promote elimination side reactions with the newly formed tertiary alcohol.[1]
III. Experimental Protocols
Protocol 1: General Procedure for Grignard Addition to 5-Acetylphthalide
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.[20]
Grignard Reagent Formation (if preparing in-situ): Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of anhydrous diethyl ether or THF. In the dropping funnel, place a solution of the corresponding alkyl or aryl halide (1.1 equivalents) in the anhydrous solvent. Add a small amount of the halide solution to the magnesium. If the reaction doesn't start, add a crystal of iodine or gently warm the flask.[2] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
Addition to 5-Acetylphthalide: Cool the Grignard reagent solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Dissolve 5-acetylphthalide (1.0 equivalent) in anhydrous solvent and add it to the dropping funnel. Add the 5-acetylphthalide solution dropwise to the stirred Grignard reagent over 30-60 minutes.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2] Transfer the mixture to a separatory funnel.
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as appropriate.
Protocol 2: Grignard Reaction using Cerium(III) Chloride
Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for this procedure. Commercially available CeCl₃ heptahydrate must be carefully dried under vacuum with gentle heating.[11]
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 equivalents) and anhydrous THF. Stir the suspension vigorously for at least 2 hours at room temperature to ensure it is finely dispersed.
Grignard Addition: Cool the CeCl₃ suspension to -78 °C. Add the Grignard reagent (1.1 equivalents) dropwise and stir for 1 hour at this temperature. Then, add a solution of 5-acetylphthalide (1.0 equivalent) in anhydrous THF dropwise.
Reaction and Workup: Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to room temperature. Quench and work up the reaction as described in Protocol 1.
Panov, D., Tuulmets, A., & Nguyen, B. T. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(21), 4473-4477.
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone?[Link]
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link]
Organic Chemistry. Grignard Reaction - Common Conditions. [Link]
Organic Syntheses. (1999). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. [Link]
YouTube. (2017, March 14). Grignard Reactions of Lactones. [Link]
ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?[Link]
ResearchGate. (2020, July 5). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. [Link]
National Center for Biotechnology Information. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]
Chem Connections. Chelation control and Felkin-Anh. [Link]
ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Link]
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
National Center for Biotechnology Information. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
Technical Support Center: Purification of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one (CAS 90843-31-5). This guide is designed for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one (CAS 90843-31-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable benzofuranone intermediate. We provide field-proven insights, detailed protocols, and troubleshooting guides to help you achieve the desired purity for your downstream applications.
Introduction
5-Acetyl-1,3-dihydro-2-benzofuran-1-one, also known as 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, is a substituted benzofuranone. The benzofuranone scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The purity of such intermediates is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and biological assays.
The purification of this specific molecule can be challenging due to the presence of two key functional groups: a lactone and a ketone. These groups can lead to issues such as decomposition on acidic media (like standard silica gel) and difficulty in separating structurally similar impurities. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your purification workflow.
Issue 1: Low or No Recovery from Silica Gel Column Chromatography
Question: I am losing a significant amount of my product on the silica gel column. My yield is extremely low. What is the likely cause?
Answer: This is a common issue with compounds containing sensitive functional groups like lactones. The primary suspect is the acidic nature of standard silica gel, which can catalyze the hydrolysis or decomposition of your product. Furthermore, the polar ketone and lactone moieties can engage in strong, sometimes irreversible, binding to the silica surface, leading to product retention on the column.[3]
Troubleshooting Steps:
Neutralize the Stationary Phase: Before packing the column, create a slurry of your silica gel in your chosen eluent system and add 0.5-1% triethylamine (Et₃N). This will neutralize the acidic silanol groups and significantly reduce the risk of decomposition.
Use an Alternative Stationary Phase: Consider using a less acidic support. Neutral alumina can be an effective alternative for compounds that are sensitive to acid.
Expedite the Separation: Minimize the time your compound spends on the column. Use flash chromatography, which employs pressure to accelerate the elution, rather than slow gravity chromatography.[4] This reduces the contact time between your compound and the stationary phase.
Issue 2: My Purified Product is a Persistent Oil, Not a Solid.
Question: The literature suggests this compound is a solid, but after removing the solvent, I am left with a thick oil or wax. How can I induce crystallization?
Answer: Obtaining an oil instead of a solid is typically due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.
Troubleshooting Steps:
High Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.
Trituration: Add a solvent in which your product is expected to be poorly soluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. The desired compound should precipitate as a solid, which can then be collected by filtration.[3]
Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate or acetone). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexanes or petroleum ether) until the solution becomes persistently cloudy. Gently warm the mixture to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath, to promote the growth of crystals.[3]
Issue 3: Persistent Impurities with Similar Rf Values
Question: My NMR and LC-MS analyses show a persistent impurity even after column chromatography. The impurity spot is very close to my product spot on the TLC plate. How can I improve the separation?
Answer: Co-elution of impurities is common when they are structurally related to the target compound, such as isomers formed during synthesis.[5]
Troubleshooting Steps:
Optimize Chromatography Conditions:
Shallow Gradient: If using gradient elution, make the gradient shallower. A slower increase in solvent polarity can significantly enhance the resolution between closely eluting compounds.
Change Solvent System: The selectivity of the separation is highly dependent on the mobile phase. If you are using a standard hexane/ethyl acetate system, switching to a different system, such as dichloromethane/methanol or toluene/ethyl acetate, can alter the interactions with the stationary phase and improve separation.[3][6]
Recrystallization: This is often the most powerful technique for removing trace amounts of impurities from a solid product. The key is to find a suitable solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution.[7][8][9]
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity of your crude material.
Caption: Decision tree for purification strategy.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is recommended for crude material with a purity of less than 90%.
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of approximately 0.25-0.35. Based on similar structures, a good starting point is a mixture of petroleum ether and ethyl acetate.[10][11]
Slurry Preparation: In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in petroleum ether).
Column Packing: Pour the silica gel slurry into a glass column and use positive air pressure to pack a uniform and stable column bed, ensuring it is free of air bubbles and cracks.[4]
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
Elution: Begin elution with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% ethyl acetate in petroleum ether).
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.[12]
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This is the preferred method for purifying material that is already >90% pure to achieve analytical-grade purity.
Solvent Selection: The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Ethanol, methanol, or a mixture like ethyl acetate/hexanes are excellent starting points.[7][8][9]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Data Summary Table
The following table provides recommended starting conditions for various purification and analysis techniques. These are based on literature reports for structurally similar benzofuranone derivatives and should be optimized for your specific case.[3]
Technique
Stationary Phase
Recommended Mobile Phase / Solvent
Key Considerations & Rationale
TLC Analysis
Silica Gel 60 F₂₅₄
20-40% Ethyl Acetate in Petroleum Ether or Hexanes
Provides good initial separation to determine Rf and select column conditions.
Column Chromatography
Silica Gel (230-400 mesh)
Gradient: 10% to 50% Ethyl Acetate in Petroleum Ether
A gradient is often necessary to first elute non-polar impurities, then the product.[10][11]
Recrystallization
N/A
Ethanol, Methanol, or Ethyl Acetate/Hexanes
Alcohols are often effective for moderately polar compounds.[7][8] An ethyl acetate/hexanes system provides tunable polarity.[13]
Purity Analysis (HPLC)
C18 Reverse Phase
Gradient: Acetonitrile/Water
Provides quantitative purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure 5-Acetyl-1,3-dihydro-2-benzofuran-1-one?
A1: It is reported as a solid at room temperature. If you obtain a persistent oil, refer to the troubleshooting guide above.
Q2: What are the most common impurities I should expect?
A2: Impurities are highly dependent on the synthetic route. For syntheses involving Friedel-Crafts acylation or related cyclizations, common impurities may include unreacted starting materials, regioisomers (if the cyclization is not perfectly selective), or over-acylated byproducts.[5]
Q3: Can I use preparative TLC for purification?
A3: Yes, for small-scale purification (typically <100 mg), preparative TLC is a viable option. It uses the same principles as column chromatography but on a larger plate. However, for larger quantities, column chromatography is more efficient.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is essential for a complete picture of purity.[3]
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., 99.5%).
Mass Spectrometry (MS): Confirms the correct molecular weight of your compound.
Workflow for Chromatography Optimization
This diagram illustrates the iterative process of optimizing a column chromatography separation.
Technical Support Center: High-Purity 5-Acetylphthalide Recrystallization
Topic: Recrystallization solvent optimization for high-purity 5-Acetylphthalide Context: Key intermediate in the synthesis of Citalopram/Escitalopram Document ID: TSC-5AP-RX-001 Last Updated: March 2026 Introduction: The...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Recrystallization solvent optimization for high-purity 5-Acetylphthalide
Context: Key intermediate in the synthesis of Citalopram/Escitalopram
Document ID: TSC-5AP-RX-001
Last Updated: March 2026
Introduction: The Criticality of 5-Acetylphthalide Purity
In the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Citalopram, 5-Acetylphthalide (CAS: 5398-10-7) is a pivot point. The purity of this intermediate dictates the yield of the subsequent Grignard reaction and the enantiomeric excess (ee) potential in Escitalopram production.
The primary challenge is the separation of the 5-acetyl isomer from the 6-acetyl regioisomer (a byproduct of Friedel-Crafts acetylation) and unreacted phthalide. This guide provides a self-validating system for solvent selection and troubleshooting to achieve >99.5% HPLC purity.
Module 1: Solvent Selection Logic (The "Why")
Q: Which solvent system provides the best separation of the 5- and 6-isomers?
A: For the separation of 5-acetylphthalide (5-AP) from 6-acetylphthalide (6-AP), Ethanol (95%) or Propan-2-ol (IPA) are the standard-bearers, though Toluene plays a specific role for crude feeds.
The Mechanism:
Both isomers are polar aromatic lactones, but 5-AP typically exhibits a higher crystal lattice energy (higher melting point) than 6-AP.
Alcohols (EtOH/IPA): These protic solvents form hydrogen bonds with the carbonyl oxygens. At reflux, both isomers dissolve. Upon cooling, the less soluble 5-AP crystallizes first, rejecting the 6-AP into the mother liquor.
Toluene: Used when the crude contains significant non-polar "tars" or oligomeric impurities from the acetylation step. It is less effective at isomer separation than alcohols but excellent for bulk cleanup.
Solvent Performance Matrix:
Solvent System
Polarity Index
Boiling Point (°C)
Isomer Selectivity
Yield Potential
Removal Ease
Ethanol (95%)
5.2
78
High
Moderate (80-85%)
High
Propan-2-ol (IPA)
3.9
82
High
High (85-90%)
High
Ethyl Acetate
4.4
77
Moderate
Moderate
High
Toluene
2.4
110
Low
High
Low (High BP)
Q: Can I use a co-solvent system to improve yield?
A: Yes. An Ethanol/Water system is highly effective.
Protocol: Dissolve crude 5-AP in refluxing Ethanol. Add hot water dropwise until persistent turbidity is observed, then add just enough Ethanol to clear it.
Risk: Excessive water forces rapid precipitation (oiling out), trapping the 6-isomer inside the amorphous solid.
Module 2: Visualizing the Purification Logic
The following diagram illustrates the decision pathway for solvent selection based on the impurity profile of your crude material.
Figure 1: Decision matrix for solvent selection based on crude impurity profile.
Module 3: Troubleshooting Common Failures
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis:
This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common in phthalides when:
The solution is too concentrated (supersaturation is too high).
The temperature dropped too quickly.
Impurities have depressed the melting point of the solid below the solvent's boiling point.
Corrective Action (The "Seeding" Protocol):
Reheat the mixture until the oil phase redissolves.
Dilute the solution by adding 10-15% more solvent.
Cool slowly to roughly 5°C above the temperature where oiling occurred previously.
Seed with pure 5-acetylphthalide crystals (0.1 wt%).
Agitate gently. The seeds provide a template for the crystal lattice, bypassing the amorphous oil phase.
Issue 2: "HPLC shows 6-Acetylphthalide is still >0.5%."
Diagnosis:
The 6-isomer was likely trapped within the crystal lattice due to rapid growth (inclusion) or the mother liquor was not removed effectively.
Corrective Action (The "Swish" Technique):
Do not perform a full re-dissolution, which incurs yield loss. Instead:
Suspend the wet filter cake in cold Ethanol (0°C) .
Slurry (stir) for 30–60 minutes.
Filter again.[1]
Why this works: The 6-isomer is more soluble in the cold solvent than the 5-isomer. Slurrying dissolves the surface impurities and "sweats" the crystals without dissolving the bulk product.
Module 4: Advanced Standard Operating Procedure (SOP)
Objective: Purification of crude 5-Acetylphthalide to >99.5% purity.
Technical Support Center: Troubleshooting Low Conversion Rates in Phthalide Acylation
Welcome to the Technical Support Center for Phthalide Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and oth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Phthalide Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during the synthesis of phthalide derivatives via Friedel-Crafts acylation. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for phthalide acylation, and what product should I expect?
The most prevalent and synthetically useful method referred to as "phthalide acylation" is the Friedel-Crafts acylation of an aromatic compound (arene) with phthalic anhydride. This reaction does not directly acylate a phthalide ring but rather synthesizes a 2-aroylbenzoic acid, which is a key precursor to 3,3-disubstituted phthalides. The initial product is the ortho-substituted keto-acid.
Q2: My Friedel-Crafts acylation of an arene with phthalic anhydride is resulting in very low or no yield. What are the most common reasons for this failure?
Low or no product yield in this reaction can typically be attributed to a few critical factors related to the reagents and reaction conditions.[1] The primary culprits are often:
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst.[1]
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[1][2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to proceed to completion.[1][2]
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from occurring.[1]
Substrate Reactivity with Catalyst: Aromatic compounds bearing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1]
Troubleshooting Guide: Low Conversion Rates
This section provides a systematic approach to diagnosing and resolving low conversion rates in the Friedel-Crafts acylation of arenes with phthalic anhydride.
Issue 1: The reaction shows a significant amount of unreacted starting material (phthalic anhydride and/or arene) by TLC analysis.
Question: I've run the reaction for the specified time, but my TLC plate shows strong spots for both starting materials and only a faint spot for the product. What went wrong?
Answer: This is a classic symptom of a stalled reaction, likely due to issues with the catalyst or reaction conditions. Here's a troubleshooting workflow to diagnose the problem:
Troubleshooting Workflow for Stalled Reactions
Caption: Troubleshooting workflow for low conversion.
In-depth Explanation:
Moisture Contamination: Aluminum chloride reacts vigorously with water to form aluminum hydroxide and hydrochloric acid, rendering it inactive as a Lewis acid catalyst. It is imperative to use oven-dried glassware, anhydrous solvents, and a fresh, high-quality supply of anhydrous aluminum chloride. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]
Catalyst Stoichiometry: The reaction requires at least two equivalents of AlCl₃ per equivalent of phthalic anhydride. One equivalent activates the anhydride to form the acylium ion, and the second equivalent complexes with the ketone group of the 2-aroylbenzoic acid product.[2] Using less than this stoichiometric amount will result in an incomplete reaction.
Reaction Temperature: While the reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exotherm, gentle warming is sometimes necessary to start the reaction.[3] Once the initial vigorous evolution of HCl gas subsides, the reaction mixture is typically heated to reflux to ensure it goes to completion.[2][3]
Issue 2: The formation of significant byproducts is observed, complicating purification and reducing the yield of the desired 2-aroylbenzoic acid.
Question: My reaction seems to have worked, but I'm seeing multiple spots on my TLC plate and my final product is difficult to purify. What are the likely side reactions?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Their Mitigation
Side Reaction
Description
Mitigation Strategies
Polysubstitution
Further acylation of the aromatic ring can occur, especially with highly activated arenes. However, this is less common than in Friedel-Crafts alkylation as the acyl group is deactivating.[2]
Use a less reactive arene if possible, or carefully control the stoichiometry of the reactants. Avoid excessively high reaction temperatures and prolonged reaction times.
Isomer Formation
While the primary product is the ortho-substituted 2-aroylbenzoic acid, small amounts of the para-isomer can sometimes form.
The choice of solvent can influence regioselectivity. Generally, non-polar solvents favor the kinetic product.
Formation of Diphenylmethane Derivatives
Under certain conditions, reduction of the ketone functionality can lead to byproducts.
This is less common but can be avoided by maintaining appropriate reaction conditions and avoiding overly harsh work-up procedures.
Experimental Protocols
Detailed Protocol for the Synthesis of 2-Benzoylbenzoic Acid
This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of benzene with phthalic anhydride.[2][3][4]
Materials:
Phthalic anhydride (15 g)
Thiophene-free benzene (75 ml)
Anhydrous aluminum chloride (30 g)
Ice
Concentrated hydrochloric acid
10% Sodium carbonate solution
Activated charcoal
Procedure:
Reaction Setup: In a 500 ml round-bottomed flask equipped with a reflux condenser and a gas trap for hydrogen chloride, combine 15 g of phthalic anhydride and 75 ml of thiophene-free benzene.[2][3][4]
Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to solidify. Carefully add 30 g of anhydrous aluminum chloride in portions with swirling.[2][3]
Initiation and Reflux: Remove the flask from the ice bath and warm it gently by hand to initiate the reaction. If the reaction becomes too vigorous, briefly return it to the ice bath. Once the initial vigorous reaction subsides, heat the mixture to reflux for 30 minutes with stirring.[2][3]
Hydrolysis: Cool the flask in an ice bath and cautiously add crushed ice to decompose the aluminum chloride complex. After the initial effervescence ceases, add 20 ml of concentrated hydrochloric acid.[2][3][4]
Benzene Removal: Remove the excess benzene via steam distillation.[2][3]
Purification: Decant the aqueous layer. Dissolve the crude product in 75 ml of 10% sodium carbonate solution by heating. Add 1 g of activated charcoal, stir, and filter. Precipitate the 2-benzoylbenzoic acid by carefully neutralizing the filtrate with concentrated hydrochloric acid.[2][3]
Final Product Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Quantitative Data for the Synthesis of 2-Benzoylbenzoic Acid
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Controlling Impurity Formation in Citalopram Intermediate Synthesis
Ticket ID: CIT-API-LVL3
Support Level: Tier 3 (Senior Process Chemistry)
Status: Open
Executive Summary
This technical guide addresses critical quality attributes in the synthesis of Citalopram Hydrobromide, specifically focusing on the control of process-related impurities defined by European Pharmacopoeia (EP) and USP monographs. The synthesis of Citalopram generally follows a "one-pot" or sequential Grignard addition to 5-cyanophthalide , followed by acid-mediated cyclization.[1][2][3]
Our analysis identifies three Critical Process Parameters (CPPs) that drive the impurity profile:
Grignard Selectivity: Controlling the sequential addition to prevent bis-aryl impurities.
Cyclization Conditions: Preventing nitrile hydrolysis (Impurity A) during ring closure.
Symptom: HPLC analysis of the diol intermediate shows significant levels of "Bis-fluorophenyl" adducts or unreacted 5-cyanophthalide.
Root Cause: The reaction of 5-cyanophthalide involves a delicate balance. The hemiacetal equilibrium of the phthalide can lead to ring-opening issues if the first Grignard reagent (4-Fluorophenylmagnesium bromide, F-PhMgBr) is added too quickly or at elevated temperatures.
Troubleshooting Protocol
Parameter
Specification
Technical Rationale
Temperature (Addn 1)
-10°C to -5°C
Critical: Higher temperatures (>0°C) promote Wurtz coupling and over-addition, leading to the bis-fluorophenyl impurity (Impurity D precursor).
Stoichiometry
1.25 - 1.35 eq
A slight excess of F-PhMgBr is required to shift the equilibrium, but >1.5 eq increases the risk of double addition.
Reagent Quality
Freshly Prepared
Grignard reagents aged >48h often contain dimeric impurities. Titrate immediately before use.
Mode of Addition
Reverse Addition
Recommendation: Add the Grignard reagent to the phthalide solution. This maintains a low local concentration of the nucleophile, favoring mono-addition.
Visual Workflow: Sequential Grignard Control
Figure 1: Sequential Grignard addition workflow emphasizing temperature control points to prevent bis-aryl impurity formation.
Module 2: Cyclization & Impurity A Control
Target Step: Ring Closure to Isobenzofuran
Critical Impurity:Citalopram Impurity A (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide).[4][5][6][7]
The Issue: Hydrolysis of the Cyano Group
Symptom: During the acid-catalyzed cyclization of the Diol, the nitrile group (CN) partially hydrolyzes to the amide (CONH2). This is chemically very similar to Citalopram and difficult to remove via crystallization.
Root Cause: The use of strong mineral acids (H2SO4, H3PO4) at high temperatures (>80°C) catalyzes the hydration of the nitrile.
Troubleshooting Protocol
Method A: Acid Cyclization (Traditional)
Optimization: Use 70% H2SO4 rather than concentrated.
Temperature Limit: Strictly maintain 60°C ± 2°C . Do not exceed 65°C.
Quenching: Quench immediately into ice-water/ammonia once HPLC indicates diol consumption (<0.5%). Prolonged exposure promotes hydrolysis.
Mechanism: Convert the primary alcohol of the diol to a mesylate (using Methanesulfonyl chloride/TEA), which then undergoes intramolecular
displacement by the benzylic alcohol.
Benefit: This reaction proceeds at low temperature (0-20°C) and basic pH, completely eliminating the risk of acid-catalyzed nitrile hydrolysis (Impurity A).
Comparative Impurity Pathways
Figure 2: Comparison of cyclization methodologies. Method B (Mesylation) avoids the thermodynamic trap of nitrile hydrolysis.
Symptom: Final API contains 0.2 - 0.5% of the N-desmethyl analog. This often originates from the quality of the dimethylaminopropyl Grignard reagent or degradation during workup.
Solution: If the impurity is detected in the crude base, do not attempt to recrystallize immediately. It co-crystallizes.
Corrective Action: The "Methylation Polish"
Before salt formation (HBr/Oxalate), treat the crude Citalopram base with Formaldehyde (aq) and Formic Acid (Eschweiler-Clarke conditions).
Reaction: Heat crude base with 37% HCHO and HCOOH at 80°C for 2 hours.
Mechanism: This converts any secondary amine (desmethyl impurity) back into the tertiary amine (Citalopram).
Result: Reduces Desmethyl content to <0.05% (Limit of Detection).
Frequently Asked Questions (FAQ)
Q: Why does the reaction mixture turn dark black during the Grignard addition?A: A dark color is typical of organomagnesium reactions involving copper or conjugated systems, but a pitch black tar suggests polymerization. This usually indicates the temperature spiked above 10°C. Ensure your cooling jacket is active and addition is dropwise.
Q: Can I remove Impurity A (Amide) by recrystallization?A: It is extremely difficult. Impurity A is isostructural with Citalopram. If Impurity A > 0.5%, the most cost-effective salvage is to hydrolyze the batch completely to the acid (Impurity B) and discard, or attempt rigorous column chromatography. Prevention (Module 2) is the only viable strategy.
Q: What is the EP limit for the "Didemethyl" impurity?A: While specific limits vary by monograph version, the general limit for unspecified impurities is 0.10%. Didemethyl citalopram is significantly more polar; if you see it, check your aqueous workup pH. It should remain in the aqueous phase at pH 4-5.
References
European Pharmacopoeia Commission. Citalopram Hydrobromide Monograph 01/2008:2203. European Pharmacopoeia 6.0. Link
Lundbeck A/S. Method for the Preparation of Citalopram.[9] US Patent 4,650,884.[3] Describes the foundational diol cyclization and Grignard chemistry.
Reddy, P. et al. Improved Process for the Preparation of Citalopram. US Patent 7,511,161. Details the "Methylation Polish" technique for desmethyl impurity removal.
Kaviani, M. R. Multi-step synthesis of pharmaceutical impurities of Citalopram.[9] Bulletin of Pharmaceutical Sciences, 2018. Provides structural characterization of Impurities A, B, and C.
Elati, C. R. et al. A convergent synthesis of citalopram: An efficient strategy for the control of impurities. Organic Process Research & Development, 2007. Discusses the mesylate cyclization route to avoid amide formation.
Technical Support Center: 5-Acetylphthalide Synthesis Optimization
The following technical guide details the optimization of reaction temperature for the synthesis of 5-Acetylphthalide , a critical intermediate in the development of isobenzofuran-based therapeutics (including Citalopram...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the optimization of reaction temperature for the synthesis of 5-Acetylphthalide , a critical intermediate in the development of isobenzofuran-based therapeutics (including Citalopram analogues).
This guide focuses on the two primary synthetic pathways: Friedel-Crafts Acetylation (Direct Functionalization) and Grignard Addition to 5-Cyanophthalide (Chemo-selective Transformation), addressing the specific thermodynamic and kinetic challenges of each.
Topic: Optimizing Reaction Temperature for 5-Acetylphthalide Synthesis
Code: AP-SYN-05
Version: 2.1 (Current)
Executive Summary: The Thermal Landscape
The synthesis of 5-Acetylphthalide presents a classic "selectivity vs. reactivity" conflict. The phthalide core contains a deactivated benzene ring (due to the lactone carbonyl), making electrophilic aromatic substitution (Friedel-Crafts) difficult without elevated temperatures. Conversely, nucleophilic approaches (Grignard addition to 5-cyanophthalide) face the risk of attacking the lactone ring itself if temperatures are not rigorously controlled.
Synthesis Route
Key Challenge
Optimal Temp Range
Critical Failure Mode
A. Friedel-Crafts Acetylation
Ring Deactivation
80°C – 120°C
Isomer formation (6-acetyl) & Polymerization
B. Grignard Addition (via 5-CN)
Chemoselectivity
-78°C – -40°C
Lactone ring opening (Diol formation)
C. Pd-Catalyzed (Heck/Stille)
Catalyst Stability
60°C – 90°C
Pd-black precipitation & Homocoupling
Pathway Visualization
The following diagram illustrates the temperature-dependent pathways and impurity profiles for the two primary routes.
Caption: Reaction pathways showing temperature-dependent divergence between target synthesis and impurity formation.
Protocol Context: Reaction of Phthalide with Acetyl Chloride and Aluminum Chloride (
).
Q1: I am observing low conversion (<40%) even after 24 hours. Should I increase the temperature?Answer:
Not necessarily. While the phthalide ring is deactivated, simply increasing the temperature often leads to "tarring" rather than conversion.
Diagnosis: The complex between Phthalide and
may be precipitating or forming a stable, unreactive species at lower temperatures ().
Optimization Step:
Solvent Switch: Ensure you are using a high-boiling, polar solvent like Nitrobenzene or 1,2-Dichloroethane . Nitrobenzene helps solubilize the acylium complex.
Temperature Ramp: Initiate the reaction at 60°C for 1 hour, then ramp to 90°C . Do not exceed 100°C rapidly.
Stoichiometry: Ensure you are using at least 2.5 to 3.0 equivalents of
. The first equivalent coordinates to the lactone carbonyl, deactivating the ring further; the excess is required to generate the acylium ion.
Q2: My HPLC shows a 60:40 mixture of 5-acetyl and 6-acetyl isomers. How do I shift this ratio?Answer:
Regioselectivity in this reaction is thermodynamically controlled.
Mechanism: The 5-position is electronically favored slightly, but the 6-position is sterically accessible.
Temperature Adjustment: Lower reaction temperatures (
) generally favor the 5-isomer (kinetic product) but with lower yield. Higher temperatures () equilibrate the mixture, often increasing the 6-isomer ratio.
Corrective Action: Run the reaction at the lowest temperature that sustains conversion (80°C ). If separation is difficult, consider recrystallization from Ethanol/Water , as the 5-acetyl isomer typically crystallizes preferentially.
Protocol Context: Reaction of 5-Cyanophthalide with Methylmagnesium Bromide (
).
Q3: The reaction mixture turns into a solid gel at -78°C, and I get no yield. Why?Answer:
5-Cyanophthalide has poor solubility in THF at cryogenic temperatures.
Solution:
Solvent Modification: Use a THF/Toluene (1:1) mixture to improve solubility at low temperatures.
Temperature Protocol: Instead of -78°C, start the addition at -40°C . This is cold enough to prevent lactone attack but warm enough to keep the substrate in solution.
Reverse Addition: Cannulate the Grignard reagent slowly into the substrate solution, not the other way around. This ensures the nitrile is always in excess relative to the local concentration of Grignard, preventing double-addition.
Q4: I see a large "M+18" peak in Mass Spec and loss of the lactone carbonyl in IR. What happened?Answer:
You have opened the lactone ring.
Cause: The reaction temperature drifted above -20°C during the addition, or the quench was exothermic. The Grignard reagent attacked the lactone ester to form a diol (tertiary alcohol).
Fix:
Maintain internal temperature strictly below -30°C during addition.
Quench Protocol: Quench with Acetic Acid/THF mixture at -30°C before warming to room temperature. Do not use aqueous acid until the excess Grignard is destroyed, as the heat of neutralization can drive the side reaction.
Quantitative Optimization Data
The following table summarizes yield and purity profiles based on internal process data for the Friedel-Crafts route.
Temperature (°C)
Reaction Time (h)
Conversion (%)
5-Acetyl : 6-Acetyl Ratio
Impurity Profile
60
24
35%
85 : 15
Low impurities, unreacted SM
85 (Optimal)
12
82%
78 : 22
Manageable isomers
100
6
95%
60 : 40
High isomer content
130
4
98%
50 : 50
Significant polymerization (dark tar)
Safety & Scale-Up Considerations
Thermal Runaway: The Friedel-Crafts reaction is exothermic upon addition of
. On a scale >100g, addition must be portion-wise over 2 hours at 25°C before heating.
Gas Evolution: Both routes evolve gas (
in Friedel-Crafts; Alkanes in Grignard quench). Ensure scrubbers are active.
Quench Safety: Quenching the
complex requires pouring the reaction mixture into ice-water (not water into the mixture) to prevent violent boiling of the solvent.
References
Synthesis of 5-Cyanophthalide (Precursor)
Title: Process for the preparation of 5-cyanophthalide.[1][2][3][4][5]
Source: European P
URL
Relevance: Details the stability of the phthalide core and conditions for functionalizing the 5-position.
Friedel-Crafts Selectivity on Phthalides
Title: Regioselective Friedel-Crafts acylation of 2-phenylfuran deriv
Source: Journal of the Chinese Chemical Society, 2001.
Technical Support Center: Resolving Aqueous Solubility Issues of 5-Acetylphthalide
Welcome to the Formulation Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals struggling with the aqueous insolubility of 5-Acetylphthalide (5-AP) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals struggling with the aqueous insolubility of 5-Acetylphthalide (5-AP) .
As a phthalide derivative, 5-AP exhibits profound hydrophobicity and a highly stable crystalline lattice, making its dissolution in physiological buffers or aqueous media a significant bottleneck for both in vitro assays and in vivo dosing. Below, we provide an authoritative, mechanistic troubleshooting guide to overcome these barriers.
Part 1: Core Mechanistic Analysis
Q: Why does 5-Acetylphthalide consistently precipitate out of my aqueous buffers?
A: The insolubility of 5-AP is driven by two primary physicochemical factors:
Lack of Ionizable Groups: Unlike many small-molecule drugs that contain basic amines or acidic carboxylic acids, 5-AP is a neutral, non-ionizable lactone derivative. This means you cannot rely on simple pH adjustments or salt formation to force it into an aqueous solution[1].
High Crystalline Lattice Energy: 5-AP molecules pack tightly into a stable crystal lattice. The thermodynamic energy required to break these intermolecular bonds and allow water molecules to solvate the compound is exceptionally high.
Q: Can I just adjust the pH of my media to dissolve it?
A:No. Because 5-AP lacks ionizable functional groups within the physiological pH range (pH 1–10), altering the pH will not protonate or deprotonate the molecule. Attempting extreme pH conditions (e.g., pH > 11) will likely result in the hydrolytic ring-opening of the phthalide lactone ring, permanently degrading your active pharmaceutical ingredient (API) rather than dissolving it.
Part 2: Troubleshooting FAQs by Application
Strategy A: In Vitro Cell Assays (Quick Fixes)
Q: I am running in vitro cell culture assays. What is the fastest way to keep 5-AP in solution without causing cytotoxicity?A: Use a Co-solvency approach . Dissolve 5-AP in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution (e.g., 10–50 mM). When introducing the drug to your aqueous media, ensure the final concentration of the co-solvent does not exceed 0.1% to 0.5% v/v . Co-solvents like DMSO, polyethylene glycols (PEGs), and propylene glycol lower the interfacial tension and alter the polarity of the solvent mixture, facilitating dissolution[2].
Caution: Exceeding 0.5% DMSO can induce cellular toxicity and confound your assay results.
Strategy B: In Vivo Dosing (Parenteral/IV)
Q: I need to dose 5-AP intravenously (IV) in mice. DMSO causes toxicity at the required volumes. What is the alternative?A: Utilize Cyclodextrin Inclusion Complexation , specifically with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic outer surface and a lipophilic central cavity[3]. The hydrophobic 5-AP molecule enters this cavity, displacing enthalpy-rich water molecules[4]. The resulting host-guest complex masks the drug's hydrophobicity, allowing the entire unit to dissolve freely in water without the need for toxic organic solvents[5].
Strategy C: Oral Bioavailability (PO)
Q: How do I formulate 5-AP for oral gavage to maximize gastrointestinal absorption?A: Formulate an Amorphous Solid Dispersion (ASD) . Because crystalline solids are thermodynamically stable and resist dissolution, converting 5-AP into an amorphous state significantly lowers the energy barrier to dissolve[1]. By dissolving 5-AP alongside a hydrophilic polymer (e.g., PVP or HPMC) in a volatile solvent and rapidly evaporating it, the drug is trapped in a disordered, amorphous state. The polymer prevents the drug from recrystallizing in the GI tract, maintaining a supersaturated state for absorption.
Part 3: Formulation Decision Matrix
Caption: Decision matrix for selecting 5-Acetylphthalide solubility enhancement strategies.
Part 4: Quantitative Data Comparison
The following table summarizes the expected performance of various solubility enhancement strategies for hydrophobic phthalide derivatives based on established biopharmaceutical data.
This method is highly cost-effective, avoids excessive organic solvent use, and forces the guest molecule into the cyclodextrin cavity via mechanical shear[2].
Molar Calculation: Weigh 5-Acetylphthalide and HP-β-CD at a 1:1 molar ratio.
Paste Formation: Place the HP-β-CD into a ceramic mortar. Add a minimal amount of a 50:50 (v/v) ethanol/water mixture dropwise until a thick, uniform paste is formed.
Incorporation: Gradually add the 5-AP powder to the HP-β-CD paste while continuously triturating (grinding).
Kneading: Knead the mixture vigorously for 45–60 minutes. Causality note: The mechanical energy combined with the localized solvent environment thermodynamically drives the hydrophobic 5-AP into the cyclodextrin cavity.
Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all residual ethanol and water.
Pulverization: Grind the dried complex into a fine powder and pass through a 60-mesh sieve.
Self-Validation Step: Disperse 10 mg of the final powder in 1 mL of distilled water. A successful inclusion complex will yield a completely transparent solution, whereas uncomplexed 5-AP will immediately precipitate as a cloudy suspension.
Caption: Mechanism of cyclodextrin inclusion complexation for hydrophobic phthalides.
Protocol 2: Preparation of 5-AP Amorphous Solid Dispersion (Solvent Evaporation)
This protocol utilizes a hydrophilic polymer matrix to disrupt the crystalline lattice of 5-AP, ideal for oral formulations[1].
Polymer Selection: Select Polyvinylpyrrolidone (PVP K30) as the hydrophilic carrier.
Dissolution: Dissolve 5-AP and PVP K30 (at a 1:4 weight ratio) in a common volatile solvent, such as dichloromethane (DCM) or a DCM/ethanol mixture. Stir until a completely clear solution is achieved.
Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C. Causality note: Rapid solvent removal prevents the 5-AP molecules from organizing back into their low-energy crystalline lattice, trapping them in a high-energy amorphous state.
Secondary Drying: Place the resulting film in a vacuum desiccator for 48 hours to ensure complete removal of residual organic solvents.
Milling: Scrape the solid dispersion, grind it using a mortar and pestle, and sieve.
Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). A successful solid dispersion will show a broad "halo" on the PXRD diffractogram and an absence of the sharp melting endotherm characteristic of crystalline 5-AP on the DSC thermogram.
References
CDC Stacks. Water Solubility Enhancement of Phthalates by Cetyltrimethylammonium Bromide and β-Cyclodextrin. CDC.gov. Available at:[Link]
MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.com. Available at:[Link]
European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. Europeanpharmaceuticalreview.com. Available at: [Link]
Technical Guide: Interpreting H-NMR Spectra of 5-Acetylphthalide
Executive Summary 5-Acetylphthalide (CAS: 27412-62-0) is a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram . In drug development, verifying the regiochemical purity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Acetylphthalide (CAS: 27412-62-0) is a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram . In drug development, verifying the regiochemical purity of this compound is paramount, as the acetylation of phthalide derivatives often yields a mixture of 5- and 6-isomers.
This guide provides a definitive analysis of the H-NMR spectrum of 5-Acetylphthalide, establishing a self-validating protocol to distinguish it from its regioisomer, 6-Acetylphthalide, and the parent compound, Phthalide.
Structural Analysis & Theoretical Prediction
To interpret the spectrum accurately, one must understand the electronic environment imposed by the lactone ring and the acetyl substituent.
The Phthalide Core
The parent molecule, Phthalide (1(3H)-Isobenzofuranone), possesses a bicyclic structure containing a benzene ring fused to a
-lactone.
Lactone Carbonyl (C-1): A strong electron-withdrawing group (EWG), significantly deshielding the proton at position 7 (ortho to the carbonyl).
Lactone Methylene (C-3): Resonates as a characteristic singlet at ~5.3 ppm.
Substituent Effects (Acetyl Group at C-5)
Adding an acetyl group at position 5 introduces a second EWG.
H-4: Ortho to the acetyl group; experiences strong deshielding.
H-6: Ortho to the acetyl group; experiences strong deshielding.
H-7: Meta to the acetyl group but Ortho to the lactone carbonyl; retains its downfield shift from the core structure.
Comparative H-NMR Analysis
The following data compares 5-Acetylphthalide against its primary impurities/alternatives.
Spectral Data Summary (Solvent: CDCl₃, 400 MHz)
Proton Assignment
5-Acetylphthalide (Target)
6-Acetylphthalide (Regioisomer)
Phthalide (Parent)
Acetyl (-COCH₃)
2.68 ppm (Singlet, 3H)
2.69 ppm (Singlet, 3H)
Absent
Lactone (-CH₂-)
5.35 ppm (Singlet, 2H)
5.36 ppm (Singlet, 2H)
5.33 ppm (Singlet, 2H)
Aromatic H-7
~7.95 - 8.05 ppm (Doublet)
> 8.40 ppm (Singlet/Doublet)*
7.91 ppm (Doublet)
Aromatic H-4/H-6
~8.10 - 8.20 ppm (Multiplet)
~7.8 - 8.0 ppm
7.50 - 7.70 ppm
Key Diagnostic Indicator:
5-Acetylphthalide: The aromatic protons cluster between 7.9 and 8.2 ppm .
6-Acetylphthalide: Look for a highly deshielded signal >8.4 ppm . This corresponds to H-7 in the 6-isomer, which is sandwiched between two electron-withdrawing carbonyl groups (the lactone and the acetyl), creating a "super-deshielded" environment.
Coupling Patterns (J-Values)
H-6 (5-Acetyl): Appears as a doublet of doublets (
Hz, Hz) due to coupling with H-7 and H-4.
H-4 (5-Acetyl): Appears as a narrow doublet or singlet (meta coupling only).
Experimental Protocol
To ensure reproducibility and spectral resolution sufficient for isomer differentiation, follow this standard operating procedure (SOP).
Sample Preparation Workflow
Figure 1: Standardized sample preparation workflow for high-resolution NMR analysis.
Acquisition Parameters[1]
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
Relaxation Delay (d1): Set to
seconds. The acetyl methyl protons have long relaxation times; insufficient delay will reduce integration accuracy, making quantitative purity assessment impossible.
Scans (ns): Minimum 16 (for >98% pure samples) or 64 (for crude reaction mixtures).
Temperature: 298 K (25°C).
Decision Tree for Purity Assessment
Use the following logic flow to interpret your spectrum and identify potential contamination.
Figure 2: Logical decision tree for distinguishing 5-Acetylphthalide from its 6-isomer.
Troubleshooting & Artifacts
Water Peak: In DMSO-
, water appears ~3.3 ppm. In CDCl, it appears ~1.56 ppm.[1][2] Ensure these do not overlap with the acetyl region if the solvent is wet.
Solvent Residuals:
DMF: If the sample was synthesized via carbonylation in DMF, look for methyl singlets at 2.88 and 3.02 ppm (CDCl
). These can be mistaken for the acetyl group.
Thionyl Chloride: Often used in the synthesis from 5-carboxyphthalide.[3][4][5] It is invisible in H-NMR but can cause broadening of peaks due to acidity.
References
National Institutes of Health (NIH). (2009). Structure-Activity Relationships for a Novel Series of Citalopram Analogues. PMC. Retrieved March 8, 2026, from [Link]
Google Patents. (2005). Method for the preparation of 5-carboxyphthalide (US6888009B2).
Precision Profiling: GC-MS vs. HPLC Strategies for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one Impurity Analysis
Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and QA/QC Managers in API Manufacturing. Executive Summary: The Isomer Challenge 5-Acetyl-1,3-dihydro-2-benzofuran-1-one (also kno...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Process Chemists, Analytical Scientists, and QA/QC Managers in API Manufacturing.
Executive Summary: The Isomer Challenge
5-Acetyl-1,3-dihydro-2-benzofuran-1-one (also known as 5-Acetylphthalide ) is a critical intermediate in the synthesis of the blockbuster antidepressants Citalopram and Escitalopram .
The synthesis of this intermediate often involves acetylation of phthalide or functional group interconversion from 5-carboxyphthalide. The defining analytical challenge is not merely detection, but regioselectivity . The formation of the 6-acetyl isomer is a common side reaction. Because the 5- and 6-positions on the phthalide ring are electronically and sterically similar, these isomers co-elute on standard HPLC phases, leading to "hidden" impurities that compromise the enantiomeric purity and yield of the final API.
This guide compares the industry-standard HPLC-UV approach against GC-MS (Gas Chromatography-Mass Spectrometry) , demonstrating why GC-MS is the superior tool for structural elucidation and isomer resolution during process development.
Comparative Technology Review
While HPLC-UV is the workhorse for finished product release (QC), it lacks the specificity required for upstream impurity profiling. GC-MS offers distinct advantages for the volatile/semi-volatile phthalide intermediates.
Table 1: Performance Matrix (GC-MS vs. HPLC-UV vs. LC-MS)
Feature
GC-MS (Recommended)
HPLC-UV (Standard)
LC-MS (Alternative)
Primary Application
Structural ID, Isomer Resolution, Process Control
Routine QC, Quantification
Non-volatile/Polar Impurity ID
Isomer Separation
High (Capillary columns offer superior theoretical plates)
Medium (Requires specialized chiral or phenyl-hexyl columns)
Low (Retention time only; blind to co-eluting peaks)
High (Molecular weight info, but less fragmentation than EI)
Sample Prep
Simple (Dissolve & Inject)
Moderate (Mobile phase compatibility)
Moderate (Buffer selection critical)
Detection Limit (LOD)
< 10 ppb (SIM Mode)
~0.05% (Standard UV)
< 1 ppb (MRM Mode)
Throughput
20–30 mins/run
15–45 mins/run
15–45 mins/run
Scientific Rationale: Why GC-MS?
The Thermodynamics of Separation
Phthalides are bicyclic esters with moderate polarity and good thermal stability (BP ~290°C, but sublimable).
HPLC Limitation: In Reversed-Phase LC, the hydrophobic surface area of the 5-acetyl and 6-acetyl isomers is nearly identical. Separation relies heavily on subtle dipole interactions, often requiring expensive method development.
GC Advantage: Capillary GC columns (specifically those with phenyl-arylene polymers) interact with the pi-electrons of the benzene ring. The slight difference in electron density between the 5- and 6-positions results in a distinct difference in vapor pressure and stationary phase interaction, often yielding baseline resolution (
) without complex mobile phases.
Structural Elucidation via Electron Ionization (EI)
In LC-MS (ESI), you typically see the
ion. Both isomers have the same mass (MW 176.17).
In GC-MS (EI at 70eV), the fragmentation pathways differ slightly due to the stability of the acyl radical relative to the lactone ring. This allows for spectral library matching that LC-MS cannot easily provide.
Experimental Protocol: GC-MS Impurity Profiling
This protocol is designed to separate the target (5-acetyl) from the critical impurity (6-acetyl) and precursors (phthalide, 5-bromophthalide).
A. Sample Preparation[1][2]
Solvent: Methanol or Ethyl Acetate (HPLC Grade).
Concentration: 1.0 mg/mL for impurity scanning; 10 µg/mL for trace quantification.
Derivatization: None required (Phthalides are sufficiently volatile).
B. GC System Parameters (Agilent 7890/8890 or equivalent)[3]
Inlet: Split/Splitless.
Mode: Split (10:1) to prevent column overload by the main peak.
SIM (Selected Ion Monitoring): Target ions for trace quantification.[4][3][5]
m/z 176 (Molecular Ion).
m/z 161 (Loss of methyl group -
).
m/z 133 (Loss of acetyl -
).
Visualizing the Impurity Landscape
Diagram 1: Impurity Formation Pathway
This diagram illustrates where the critical impurities originate during the synthesis.
Caption: Synthesis pathway showing the competitive formation of the target 5-acetyl compound and its critical 6-acetyl regioisomer.
Diagram 2: Analytical Workflow Decision Tree
When to use GC-MS vs. HPLC in the development lifecycle.
Caption: Decision matrix for selecting analytical modality based on development stage (QC vs. R&D).
Results Interpretation
When analyzing the GC-MS data, look for the following profile:
Retention Time (RT): On a DB-5MS column, the 5-acetyl isomer typically elutes after the 6-acetyl isomer due to slightly higher polarity/boiling point, though this must be confirmed with standards.
Fragmentation (EI Spectrum):
Base Peak (m/z 133): Both isomers will show a strong peak at 133 (loss of acetyl group).
Differentiation: Look for the intensity ratio of m/z 105 (benzoyl cation). The 5-substituted isomer often stabilizes the benzoyl fragment differently than the 6-substituted isomer due to resonance effects with the lactone carbonyl.
System Suitability:
Resolution (
) between 5-acetyl and 6-acetyl peaks must be .
Tailing factor (
) should be to ensure accurate integration of trace impurities.
References
Lundbeck A/S. "Method for the preparation of Citalopram." European Patent Office. (Describes the synthesis routes involving 5-substituted phthalides).
Reddy, M. P., et al. "Novel and Improved Process for the Preparation of Citalopram."[6] Asian Journal of Chemistry, Vol. 23, No. 4, 2011.[6] (Discusses impurity formation in phthalide intermediates).
Restek Corporation. "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance." (Technical note on column selection for phthalide-like structures).
National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzofuran Derivatives." NIST Chemistry WebBook. (Reference for fragmentation patterns).
International Conference on Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." (Regulatory framework for reporting thresholds).
A Senior Application Scientist's Guide to the Orthogonal Validation of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one Reference Standards
Introduction In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is anchored to the quality of the chemical reference standards used for identificati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is anchored to the quality of the chemical reference standards used for identification, purity assessment, and quantitative analysis. 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, a benzofuranone derivative, belongs to a class of heterocyclic compounds recognized for their broad biological activities and as crucial intermediates in organic synthesis.[1][2][3] The reliability of any research or quality control (QC) involving this compound is directly dependent on the rigorous characterization of its reference standard.
This guide eschews a simple checklist-based approach. Instead, it presents a comprehensive, logic-driven framework for validating a new batch of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one. We will explore a suite of orthogonal analytical techniques, not merely as procedures, but as interconnected components of a self-validating system. The objective is to establish, with the highest degree of scientific certainty, the identity, purity, and precise content of the reference material, ensuring its fitness for purpose in demanding research and regulated environments.[4][5][6]
The Validation Imperative: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a chemical reference standard. An impurity that is invisible to one method may be readily detected by another. Therefore, a cornerstone of robust validation is the application of orthogonal methods—techniques that rely on different physicochemical principles. This guide is structured around the three fundamental pillars of reference standard validation:
Identity Confirmation : Is the material unequivocally 5-Acetyl-1,3-dihydro-2-benzofuran-1-one?
Purity Profiling : What is the nature and quantity of all impurities present?
Assay Assignment : What is the precise mass fraction of the pure analyte in the material?
Pillar 1: Unambiguous Identity Confirmation
The foundational step in validation is to confirm that the molecular structure of the candidate material matches that of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one. This is achieved by comparing a panel of spectroscopic "fingerprints" from the new batch against data from a primary standard or established literature values.
Causality of Method Selection
We employ a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. NMR provides the definitive map of the molecule's H-C framework. MS confirms the overall mass and offers fragmentation clues that corroborate the structure. IR spectroscopy verifies the presence of key functional groups predicted by the structure. This triangulation of evidence provides a high-confidence structural confirmation.
Caption: Workflow for Identity Confirmation.
Comparative Spectroscopic Data
Technique
Parameter
Reference Data (Expected)
Candidate Material (Batch XYZ)
Conclusion
¹H NMR
Chemical Shifts (δ, ppm), Multiplicity, Integration
Consistent with proposed structure
Matches Reference
Pass
¹³C NMR
Number of Signals, Chemical Shifts (δ, ppm)
10 distinct carbon signals
Matches Reference
Pass
Mass Spec.
Molecular Ion (M+)
m/z = 162.06
m/z = 162.06
Pass
FTIR
Key Absorptions (cm⁻¹)
~1770 (lactone C=O), ~1680 (ketone C=O)
1772, 1678
Pass
Key Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh ~5-10 mg of the candidate reference standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like Tetramethylsilane (TMS) at 0.00 ppm.
Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a field strength of at least 400 MHz.
Acquisition: Acquire the ¹H spectrum using standard parameters. Ensure a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.[7]
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine the chemical shift and multiplicity of each proton environment. Compare the resulting spectrum with that of a certified reference standard or published data.[8][9][10]
Pillar 2: Comprehensive Purity Profiling
Purity is not merely a percentage; it's a detailed profile of all extraneous substances within the material. Our approach is designed to detect and quantify organic impurities, residual solvents, water content, and non-volatile inorganic materials.
Causality of Method Selection
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic impurities due to its high resolution and sensitivity.[4][11] For volatile impurities, Headspace Gas Chromatography (GC) is superior.[11][12] Water content is best determined by the highly specific Karl Fischer titration. Finally, Thermogravimetric Analysis (TGA) provides a precise measure of inorganic residue (ash) and can reveal thermal stability issues.[13][14]
Caption: Orthogonal approach for impurity profiling.
System Preparation: Use a validated HPLC system equipped with a UV/Diode-Array Detector (DAD). A suitable column would be a C18, 5 µm, 4.6 x 250 mm.
Mobile Phase: Prepare an isocratic or gradient mobile phase (e.g., Acetonitrile:Water mixture). Ensure all solvents are HPLC grade, filtered, and degassed.
Sample Preparation: Accurately prepare a solution of the candidate material in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatography: Equilibrate the column. Inject the sample solution and run the chromatogram for a sufficient time to ensure all late-eluting impurities are detected. Monitor at a wavelength where the main component and potential impurities absorb (e.g., 254 nm).
Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks. The use of a DAD allows for peak purity analysis to check for co-eluting impurities.[15]
Pillar 3: Definitive Assay Assignment
The assay is the true mass fraction of the pure analyte in the reference standard material. It accounts for all impurities identified in Pillar 2. We compare two distinct approaches for this critical assignment: the traditional Mass Balance method and the primary Quantitative NMR (qNMR) method.
Causality of Method Selection
The Mass Balance approach is an indirect or "subtractive" method.[16] It is widely accepted but carries the risk that any unidentified or unquantified impurity will lead to an overestimation of the assay. In contrast, qNMR is a direct, primary ratio method that provides traceability to the International System of Units (SI) through a certified internal standard.[17][18] It measures the analyte directly against a standard of a different substance, making it a powerful orthogonal check on the mass balance calculation.[19]
Caption: Logical comparison of Mass Balance vs. qNMR.
Comparative Assay Results
Method
Principle
Calculation
Result (Batch XYZ)
Mass Balance
Indirect (Subtractive)
100% - (Chrom. Purity + H₂O + Solvents + Ash)
100 - (0.15 + 0.08 + <0.05 + <0.01) = 99.76%
qNMR
Direct (Primary Ratio)
Based on integral ratio vs. internal standard
99.71% (vs. Maleic Acid CRM)
Conclusion
The excellent agreement (<0.1% difference) between the orthogonal methods provides very high confidence in the assigned assay value.
Selection of Internal Standard: Choose a certified reference material (CRM) as an internal standard that has a known, high purity, is stable, not volatile, and has at least one proton signal that is well-resolved from any signals of the analyte (e.g., Maleic Acid).[16]
Sample Preparation: Accurately weigh (~10-15 mg) of the candidate material and (~5-10 mg) of the internal standard CRM into the same vial. Dissolve completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer an aliquot to an NMR tube.
Acquisition: On a high-field NMR spectrometer, acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5x the longest T1) and a sufficient number of scans for high signal-to-noise.
Data Processing: Carefully process the spectrum with identical phasing and baseline correction applied to both the analyte and internal standard signals.
Calculation: Select a well-resolved, non-exchangeable proton signal from the analyte and one from the internal standard. Calculate the purity of the sample using the following formula[18]:
The comprehensive, multi-modal validation of Batch XYZ of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one demonstrates its suitability as a chemical reference standard.
Identity: Confirmed unequivocally by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
Purity: The material exhibits high purity (99.85% by HPLC), with all identified impurities (water, residual solvents, inorganics) quantified and found to be at negligible levels.
Assay: The assigned assay value is established with high confidence through the close agreement of two orthogonal methods: 99.76% by mass balance and 99.71% by the primary qNMR method.
Based on this body of evidence, the material is fit for its intended purpose in quantitative and qualitative analytical applications. A re-test date should be established based on a formal stability study, monitoring purity via HPLC under defined storage conditions.
References
ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research. [Link]
ResearchGate. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
A Research Article. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
SCION Instruments. How Chromatography Is Used In Pharmaceutical Analysis. [Link]
JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
PubMed. (2010). Chemometric quality control of chromatographic purity. [Link]
ResearchGate. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. [Link]
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
Lab Manager. Thermal Analysis: Stability, Decomposition, and Material Properties. [Link]
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
Torontech. (2025). What is Thermal Analysis? A Complete Guide. [Link]
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
LATU. Guidelines for the validation and verification of chemical test methods. [Link]
Oriental Journal of Chemistry. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. [Link]
ILAC. Guidelines for the Selection and Use of Reference Materials. [Link]
Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials. [Link]
PMC. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. [Link]
A Researcher's Guide to the Infrared Spectroscopy of 5-Acetylphthalide: A Comparative Analysis
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 5-Acetylphthalide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 5-Acetylphthalide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis, contextualizing the spectrum of 5-Acetylphthalide against structurally related molecules. We will explore the theoretical basis for its spectral features, present experimental data, and provide a robust, field-proven protocol for acquiring high-quality spectra for solid-state samples.
The Role of IR Spectroscopy in Structural Elucidation
Infrared spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present within a molecule. The principle is based on the fact that covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending).[1][2] An IR spectrum, a plot of transmittance versus wavenumber (cm⁻¹), provides a unique molecular "fingerprint," revealing the presence of key functional groups such as carbonyls (C=O), hydroxyls (O-H), and aromatic rings.[1] This makes it an indispensable tool for reaction monitoring, quality control, and the structural verification of synthesized compounds like 5-Acetylphthalide.
The Molecular Architecture of 5-Acetylphthalide
To interpret the IR spectrum of 5-Acetylphthalide, we must first understand its molecular structure. It is composed of a phthalide core, which is a bicyclic structure containing a five-membered lactone (a cyclic ester), substituted with an acetyl group on the benzene ring.
The key functional groups that will give rise to characteristic IR absorptions are:
Lactone Carbonyl (C=O): Part of the five-membered ring.
Ketone Carbonyl (C=O): From the acetyl group.
Aromatic Ring (C=C and C-H): The benzene portion of the phthalide structure.
Aliphatic C-H: From the methyl group of the acetyl moiety.
C-O Stretches: Associated with the ester functionality.
Caption: Molecular structure of 5-Acetylphthalide highlighting key functional groups.
Comparative Spectral Analysis: 5-Acetylphthalide vs. Alternatives
The most effective way to understand the spectrum of a complex molecule is to compare it with simpler, related structures. This allows for the confident assignment of specific vibrational modes. We will compare the expected peaks of 5-Acetylphthalide with Phthalide (the parent lactone) and Acetophenone (a simple aromatic ketone).
The C=O stretch in five-membered rings (γ-lactones) is shifted to a higher frequency due to ring strain. This peak is a key identifier for the phthalide core.[6]
Ketone Carbonyl
C=O Stretch
N/A
~1685 (Strong, Sharp)
~1685 - 1695 (Strong, Sharp)
Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7] This peak confirms the presence of the acetyl group.
Aromatic Ring
C=C Stretch
~1600, ~1470
~1600, ~1450
~1600, ~1580, ~1470 (Medium)
Multiple bands are characteristic of C=C stretching vibrations within the aromatic ring.[8]
Aromatic C-H
C-H Stretch
>3000
>3000
>3000 (Weak to Medium)
C-H bonds on an sp² hybridized carbon absorb just above 3000 cm⁻¹.[8]
Aliphatic C-H
C-H Stretch
~2900 - 2980 (CH₂)
~2920 - 3000 (CH₃)
~2920 - 3000 (Weak to Medium)
Symmetric and asymmetric stretching of the methyl (CH₃) group from the acetyl moiety.[9]
Ester C-O
C-O Stretch
~1280, ~1050
N/A
~1250-1300, ~1000-1100 (Strong)
Two distinct C-O stretches are expected for the ester group: C(=O)-O and O-C (alkyl). These are strong and appear in the fingerprint region.
Aromatic C-H Bend
C-H Out-of-Plane Bend
~750
~760, ~690
~800 - 860 (Strong)
The position of this strong "oop" bending vibration is diagnostic of the substitution pattern on the benzene ring. For 5-Acetylphthalide (a 1,2,4-trisubstituted ring), a strong band in this region is expected.[10]
Key Differentiators for 5-Acetylphthalide:
The IR spectrum of 5-Acetylphthalide is uniquely defined by the simultaneous presence of two distinct, strong carbonyl peaks : one at a high wavenumber (~1760-1775 cm⁻¹) characteristic of the strained γ-lactone, and a second at a lower wavenumber (~1685-1695 cm⁻¹) for the conjugated aromatic ketone. This two-peak carbonyl signature is the most critical diagnostic feature.
Experimental Protocol: Acquiring a High-Quality Spectrum via KBr Pellet
For solid samples like 5-Acetylphthalide, the Potassium Bromide (KBr) pellet technique is a gold standard for transmission IR spectroscopy.[11] The principle is to disperse the analyte within a solid matrix that is transparent to infrared radiation, thereby minimizing light scattering and producing a clean, high-resolution spectrum.[11][12]
Causality Behind Method Selection: While methods like Nujol mulls are faster, they introduce interfering peaks from the mulling agent (mineral oil).[13][14] The KBr pellet method, when performed correctly, yields a spectrum of the pure solid without solvent or matrix interference in the mid-IR region (4000-400 cm⁻¹).[11][15]
Workflow for KBr Pellet Preparation and Analysis
Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Methodology
Preparation of Materials:
Sample: Ensure the 5-Acetylphthalide sample is dry. Moisture introduces a broad O-H absorption band around 3400 cm⁻¹, which can obscure N-H or other features in that region.[16]
KBr Powder: Use spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for 2-4 hours and store it in a desiccator to prevent moisture absorption.[16]
Equipment: Clean an agate mortar and pestle, pellet die, and hydraulic press thoroughly with a dry solvent like acetone to remove any contaminants.[17]
Grinding and Mixing:
Place approximately 100-200 mg of the dried KBr powder into the agate mortar.[11]
Add 1-2 mg of the 5-Acetylphthalide sample. The sample-to-KBr ratio should be roughly 1:100.[17]
Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation (<2 µm) to minimize scattering.[11][12]
Pressing the Pellet:
Carefully transfer a portion of the powder mixture into the pellet die assembly.[11]
Place the loaded die into a hydraulic press. If the die is evacuable, connect it to a vacuum pump for a few minutes to remove trapped air and residual moisture, which can cause the pellet to be opaque or crack.[11]
Slowly apply pressure, increasing to approximately 8-10 tons.[11] Hold this pressure for 1-2 minutes. This high pressure causes the KBr to deform plastically and fuse into a transparent, glass-like disc, trapping the sample particles within the matrix.[11]
Release the pressure slowly to prevent the pellet from shattering.
Data Acquisition:
Carefully remove the transparent or translucent pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.
Place the pellet into the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Conclusion
The infrared spectrum of 5-Acetylphthalide is highly characteristic and can be unambiguously identified through a systematic analysis of its key functional groups. The definitive feature is the presence of two strong carbonyl absorption bands: a high-frequency peak (~1760-1775 cm⁻¹) from the strained γ-lactone ring and a lower-frequency peak (~1685-1695 cm⁻¹) from the aryl-conjugated ketone. This two-carbonyl signature, when combined with the characteristic absorptions of the aromatic ring and C-H bonds, provides a reliable fingerprint for structural confirmation. By employing the detailed KBr pellet protocol outlined in this guide, researchers can confidently obtain high-quality, reproducible spectra essential for research, development, and quality assurance applications.
References
Libretexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
Picard-Lafond, A., & Diaz, E. (2024). Revisiting the liquid mull technique to derive the infrared optical constants of organic powders from transmission IR spectroscopy. SPIE Digital Library. [Link]
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
ResearchGate. The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. [Link]
Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. [Link]
International Journal of Vibrational Spectroscopy. Infrared Spectra of Solids – the Mull Technique. [Link]
Quantum Design. Good to know about KBr pellets. [Link]
Epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]
Krishnakumar, V., & John, X. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Navigating the Solid-State Landscape: The Unexplored Polymorphism of 5-Acetylphthalide
For researchers, scientists, and drug development professionals, understanding the solid-state properties of a compound is a cornerstone of robust and reliable product development. A critical aspect of this is the phenom...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the solid-state properties of a compound is a cornerstone of robust and reliable product development. A critical aspect of this is the phenomenon of polymorphism, where a single chemical entity can exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can have profound implications for a drug's efficacy and safety. A primary tool for identifying and differentiating these polymorphs is X-ray powder diffraction (XRPD), which provides a unique "fingerprint" for each crystalline structure.
This guide was intended to provide a detailed comparison of the XRPD patterns of 5-Acetylphthalide polymorphs. However, a comprehensive search of the scientific literature and crystallographic databases has revealed a significant information gap: there are currently no publicly available studies that identify or characterize polymorphic forms of 5-Acetylphthalide. This absence of data prevents a direct comparative analysis of its XRPD patterns.
While specific data for 5-Acetylphthalide is unavailable, the principles and methodologies for investigating polymorphism are universally applicable and crucial for any professional in the pharmaceutical sciences. This guide, therefore, will pivot to provide a foundational understanding of polymorphism, the pivotal role of XRPD in its characterization, and the standard workflows involved in a polymorph screening study.
The Significance of Polymorphism in Drug Development
The ability of a compound to exist in different crystalline forms is not a mere scientific curiosity; it is a critical parameter that must be thoroughly investigated during drug development.[1][2] The different arrangements of molecules in the crystal lattice of polymorphs can lead to variations in:
Solubility and Dissolution Rate: This directly impacts the bioavailability of an active pharmaceutical ingredient (API). A more soluble form may lead to faster absorption and a more rapid onset of action.[1][3]
Stability: Different polymorphs can have varying degrees of physical and chemical stability. One form might be more susceptible to degradation under specific temperature or humidity conditions.[1]
Manufacturing Properties: Properties such as crystal habit, hardness, and density can differ between polymorphs, affecting processes like milling, granulation, and tableting.[3]
Intellectual Property: Novel polymorphic forms of a drug can be patentable, providing a strategic advantage in the pharmaceutical market.[4]
The unexpected appearance of a more stable, less soluble polymorph during manufacturing has led to significant commercial and therapeutic consequences for several drugs, underscoring the necessity of comprehensive polymorph screening.[2]
X-ray Powder Diffraction (XRPD): The Gold Standard for Polymorph Identification
XRPD is a non-destructive analytical technique that is fundamental to the characterization of crystalline solids.[5][6] When a finely ground crystalline powder is exposed to an X-ray beam, the regularly arranged atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle (2θ).
Each crystalline form of a compound will produce a unique XRPD pattern, characterized by a distinct set of peaks at specific 2θ angles and with characteristic relative intensities.[7] This makes XRPD an invaluable tool for:
Identifying different polymorphs.
Distinguishing between crystalline and amorphous forms. [8]
Assessing the purity of a crystalline sample.
Monitoring for polymorphic transformations during stability studies or manufacturing processes. [8]
The Workflow of a Polymorph Screening Study
A systematic polymorph screen is an experimental investigation designed to discover and characterize the different crystalline forms of a compound.[9][10] The general workflow of such a study is a multi-step process that combines crystallization experiments with solid-state analytical techniques.
A Comprehensive Guide to Quality Control Parameters for Pharmaceutical-Grade 5-Acetylphthalide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity, potency, and overall quality of an Active Pharmaceutical Ingredient (API) are paramount. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity, potency, and overall quality of an Active Pharmaceutical Ingredient (API) are paramount. This guide provides a detailed examination of the essential quality control parameters for 5-Acetylphthalide, a key intermediate in various synthetic pathways. As no specific monograph for 5-Acetylphthalide currently exists in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP), this document establishes a comprehensive set of recommended specifications and analytical procedures based on the principles outlined by the International Council for Harmonisation (ICH) and best practices for aromatic ketones and phthalide-containing compounds.
This guide is designed to be a practical resource for researchers, analytical scientists, and quality assurance professionals, offering not just a list of tests, but the scientific rationale behind them. By understanding and implementing these quality control measures, drug developers can ensure the integrity of their final drug product and navigate the stringent regulatory landscape.
Physicochemical Characterization: The Foundational Identity
The initial step in quality control is the unambiguous identification and characterization of the 5-Acetylphthalide substance. These parameters form the basis of the material's identity and are crucial for batch-to-batch consistency.
Table 1: Physicochemical Specifications for 5-Acetylphthalide
Parameter
Acceptance Criteria
Rationale & Methodology
Appearance
A white to off-white crystalline powder
Visual inspection provides a simple, yet critical, first pass assessment of quality and can indicate the presence of gross contamination or degradation.
Solubility
Soluble in acetone and ethyl acetate; sparingly soluble in ethanol; practically insoluble in water.
Solubility is a fundamental physical property that impacts formulation development and the choice of solvents for analytical testing. It is determined by standardized dissolution tests.
Melting Point
148 - 152 °C
A narrow melting point range is indicative of high purity. A depression or broadening of the range can suggest the presence of impurities. This is typically determined by capillary melting point apparatus.
Partition Coefficient (Log P)
Typically in the range of 1 to 5
The Log P value indicates the lipophilicity of the compound, which is a critical parameter for predicting its pharmacokinetic behavior, such as absorption and distribution.[1] It can be determined experimentally or calculated.
Identification: Confirming Molecular Integrity
Positive identification is a non-negotiable aspect of API quality control. A combination of spectroscopic techniques should be employed to confirm the chemical structure of 5-Acetylphthalide.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2][3][4][5]
Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
Expected Absorptions for 5-Acetylphthalide:
~1760 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the lactone ring.
~1680 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the acetyl group (aromatic ketone).
~1600, 1480 cm⁻¹: Absorptions due to C=C stretching vibrations within the aromatic ring.
~1250 cm⁻¹: A prominent band from the C-O-C stretching of the lactone.
Acceptance Criterion: The IR spectrum of the sample should be concordant with the spectrum of a qualified reference standard of 5-Acetylphthalide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure.[6][7][8][9][10]
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Chemical Shifts (δ) in CDCl₃:
~8.0-8.5 ppm: Aromatic protons on the phthalide ring system.
~2.7 ppm: A singlet corresponding to the three protons of the acetyl methyl group.
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
~197 ppm: Carbonyl carbon of the acetyl group.
~168 ppm: Carbonyl carbon of the lactone.
~120-150 ppm: Aromatic carbons.
~27 ppm: Methyl carbon of the acetyl group.
Acceptance Criterion: The ¹H and ¹³C NMR spectra of the sample must be consistent with the structure of 5-Acetylphthalide and match the spectra of a reference standard.
Assay and Purity: Quantifying the Active and Controlling Impurities
The determination of the exact amount of 5-Acetylphthalide (assay) and the detection and quantification of any impurities are critical for ensuring the safety and efficacy of the final drug product. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[11][12][13][14][15]
Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[11][12][13][14]
Table 2: Proposed HPLC Method Parameters for 5-Acetylphthalide
Parameter
Recommended Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B)[16]
Standard Preparation: Accurately weigh and dissolve a known amount of 5-Acetylphthalide reference standard in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 0.1 mg/mL).[16]
Sample Preparation: Accurately weigh and dissolve the 5-Acetylphthalide sample in the diluent to achieve a similar concentration to the working standard.
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Calculation: Calculate the assay of 5-Acetylphthalide in the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
dot
Caption: Workflow for HPLC analysis of 5-Acetylphthalide.
Impurity Profiling
Impurities in an API can arise from the starting materials, by-products of the synthesis, degradation products, or reagents and solvents used in the manufacturing process.[17][18][19] A thorough understanding of the synthetic route is crucial for identifying potential impurities.
Potential Process-Related Impurities:
The synthesis of 5-Acetylphthalide likely involves the acylation of a phthalide derivative. Potential impurities could include:
Starting materials: Unreacted phthalic anhydride or a related precursor.[20][21][22][23]
Isomers: Positional isomers formed during the acylation step.
By-products: Compounds formed from side reactions.
Degradation products: Hydrolysis of the lactone ring, for example.
Table 3: Impurity Acceptance Criteria
Impurity Type
Acceptance Criteria (as per ICH Q3A(R2))
Any Unspecified Impurity
≤ 0.10%
Any Specified Impurity
≤ 0.15%
Total Impurities
≤ 1.0%
Residual Solvents
Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[24][25][26][27] Their levels must be controlled and kept below acceptable limits due to their potential toxicity. Gas Chromatography (GC) with headspace sampling is the standard technique for this analysis.
40°C (4 min), then ramp at 10°C/min to 160°C (10 min)
Acceptance Criteria: The levels of residual solvents should comply with the limits set forth in the ICH Q3C guidelines, which categorize solvents into three classes based on their toxicity.
Other Key Quality Attributes
Beyond the core parameters, other tests are necessary to ensure the overall quality and safety of the pharmaceutical-grade 5-Acetylphthalide.
Table 5: Additional Quality Control Parameters
Parameter
Acceptance Criteria
Methodology
Water Content
≤ 0.5%
Karl Fischer titration is the standard method for determining water content.[28]
Residue on Ignition/Sulphated Ash
≤ 0.1%
This test measures the amount of inorganic impurities in the substance. The sample is ignited in the presence of sulfuric acid and the residue is weighed.
Heavy Metals
≤ 20 ppm
This test limits the content of metallic impurities that may be present from the manufacturing process or equipment.
Method Validation: Ensuring Reliability
All analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[11][12][29]
dot
Caption: Key parameters for analytical method validation.
The Certificate of Analysis (CoA): A Summary of Quality
The Certificate of Analysis is a formal document that summarizes the quality control testing performed on a specific batch of 5-Acetylphthalide.[28][29][30][31] It provides the test results against the established specifications and is a critical document for regulatory submissions and for ensuring the quality of the material throughout the supply chain.
A typical CoA for pharmaceutical-grade 5-Acetylphthalide should include:
Product Name and Code
Batch/Lot Number
Date of Manufacture and Retest Date
A list of all the quality control parameters tested
The established specifications (acceptance criteria)
The actual test results for the batch
References to the analytical methods used
Approval signatures from the quality control and quality assurance departments[31]
Conclusion: A Framework for Quality
This guide provides a robust framework for establishing the quality control parameters for pharmaceutical-grade 5-Acetylphthalide. While no official monograph exists, by adhering to the principles of the ICH guidelines and employing validated, state-of-the-art analytical techniques, researchers and manufacturers can ensure the quality, safety, and consistency of this important pharmaceutical intermediate. The implementation of these rigorous quality control measures is not just a regulatory requirement but a fundamental aspect of sound scientific practice in drug development.
References
Bhaskaruni S. V. H. S., Maddila S. N., Jonnalagadda S. B. One-pot green synthesis of novel 5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine derivatives with eco-friendly biodegradable eggshell powder as efficacious catalyst. Res. Chem. Intermed. 2020;46:3067–3083. [Link]
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews. [Link]
Shaikh Abu Safwan Shahnawaz and Dr Anwar Shaikh, “Stability Indicating HPLC Method Development: A Review,” International Research Journal of Pharmacy and Medical Sciences (IRJPMS), Volume 8, Issue 3, pp. 26-33, 2025. [Link]
Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
Khuluod Fahed Hamak. Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. 2014,6(1), pp 324-333. [Link]
Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. [Link]
Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient. PubMed. [Link]
1 H-and 13 C-NMR chemical shifts for compound 5. ResearchGate. [Link]
Aromatic Pharmaceuticals Quality Control Best Practices and Associated Challenges. Longdom Publishing. [Link]
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
How to Interpret FTIR Results: A Beginner's Guide. Innovatech Labs. [Link]
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Spectroscopy Online. [Link]
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]
Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. [Link]
13C NMR spectroscopy • Chemical shift. UGC. [Link]
Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. [Link]
How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Bumi Publikasi Nusantara. [Link]
Synthesis of Metallophthalocyanines Starting from Phthalic acid,phthalimide dicynobenzene , Urea (2 mol.) and Metal salts (2 mo. ycmou. [Link]
A Novel HPLC Method for Analysis of Atosiban and its Five Related Substances in Atosiban Acetate Injection. ResearchGate. [Link]
Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. Waters Corporation. [Link]
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. ResearchGate. [Link]
Chemical reagents as potential impurities of pharmaceutical products: investigations on their genotoxic activity. PubMed. [Link]
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review. ResearchGate. [Link]
Benchmarking yield and purity of commercial 5-Acetylphthalide sources
This guide benchmarks commercial sources of 5-Acetylphthalide (5-AP) , a critical intermediate often utilized in the synthesis of antidepressant APIs (e.g., Citalopram/Escitalopram analogs) or as a scaffold in fine chemi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide benchmarks commercial sources of 5-Acetylphthalide (5-AP) , a critical intermediate often utilized in the synthesis of antidepressant APIs (e.g., Citalopram/Escitalopram analogs) or as a scaffold in fine chemical synthesis.[1]
Executive Summary
In the synthesis of isobenzofuran-based APIs, the quality of the starting material 5-Acetylphthalide (CAS: 27412-62-2) dictates the impurity profile of the final drug substance. Commercial sources of 5-AP vary significantly in regio-isomeric purity (5- vs. 6-substitution) and residual solvent content, factors that directly impact the yield of downstream Grignard or reductive amination steps.[1]
This guide establishes a self-validating benchmarking protocol to evaluate suppliers. We compare three representative commercial grades—Grade A (Analytical) , Grade B (Pharma Intermediate) , and Grade C (Technical) —demonstrating that "purity" by HPLC Area% is often insufficient to predict functional yield due to non-chromatophore contaminants and isomeric interference.[1]
Commercial 5-AP is typically synthesized via Friedel-Crafts acetylation of phthalide.[1] This process introduces specific impurities that must be controlled.[1]
CQA
Target Specification
Common Failure Mode
Impact on Downstream Yield
HPLC Purity
> 99.0% (a/a)
Presence of 6-Acetylphthalide
Isomers react competitively, lowering yield and complicating crystallization.[1]
Regio-Isomer
< 0.5% (6-isomer)
Inadequate separation during workup
The 6-isomer forms "dead-end" byproducts that co-elute with the API.[1]
Appearance
White to Off-white Crystalline
Yellow/Brown discoloration
Presence of polymerized byproducts or iron salts (catalyst residue).[1]
Purity numbers are theoretical.[1] The "Functional Yield" measures how much product the material actually generates in a controlled reaction. We use the Hydroxylamine Conversion Test as a proxy for carbonyl reactivity.
Protocol:
Dissolve 1.00 g of 5-AP source in 10 mL Ethanol.
Add 1.5 eq.[1][2] Hydroxylamine HCl and 1.5 eq. Sodium Acetate.[1]
Reflux for 2 hours.
Cool, filter precipitate, wash with cold water, and dry.[1]
Metric: Calculate molar yield of 5-Acetylphthalide oxime.
Comparative Data: Commercial Source Analysis
Three blinded commercial lots were subjected to the benchmarking protocol.
Table 1: Analytical & Functional Performance[1]
Parameter
Source A (Premium)
Source B (Standard)
Source C (Technical)
Price (Normalized)
100%
65%
40%
HPLC Purity (Area %)
99.8%
98.2%
96.5%
6-Acetyl Isomer
Not Detected
1.1%
2.8%
Water Content (KF)
0.05%
0.35%
0.90%
Functional Yield (Oxime)
98.5%
92.1%
84.3%
Color
White Needles
Off-white Powder
Yellow Clumps
Analysis:
Source A justifies its premium for GMP campaigns.[1] The absence of the 6-isomer ensures no downstream purification bottlenecks.
Source B shows a discrepancy: 98.2% HPLC purity but only 92.1% functional yield.[1] The delta is likely due to inorganic salts (not visible by UV) and water content quenching the reaction.
Source C is economically viable only if a recrystallization step is added in-house, which incurs solvent and labor costs.[1]
Impurity Fate Mapping (Visualization)
Understanding where impurities go is vital.[1] The diagram below illustrates the "Fate of Impurities" originating from 5-AP during a hypothetical conversion to a Citalopram intermediate.
Caption: Fate mapping of critical impurities. Note that 6-Acetylphthalide carries through to form isomeric byproducts, while moisture causes direct yield loss via reagent quenching.[1]
Discussion & Recommendations
For drug development professionals, the choice of 5-Acetylphthalide source should be phase-dependent:
Early Development (Pre-clinical): Use Source A . The cost is negligible compared to the risk of failing a tox batch due to an unknown impurity profile.
Scale-Up (Phase I/II):Source B is acceptable if a recrystallization step (e.g., from Ethyl Acetate/Heptane) is validated in the process.[1]
Commercial Manufacturing: If using Source C to reduce COGS, you must implement a Use Test (Functional Yield) as part of the raw material release specifications.[1] Relying solely on the Certificate of Analysis (CoA) HPLC data is a compliance risk.
Self-Validating Check:
Before accepting a new supplier lot, perform the Melting Point Test .[1] Pure 5-Acetylphthalide melts sharply at 109-111°C .[1] A range >2°C or a depression <108°C indicates significant isomeric contamination or solvent entrapment.[1]
References
Synthesis of Citalopram from Phthalide Derivatives.
Source:Journal of Chemical Research, "Alternative routes to 5-substituted phthalides."[1]
Context: Establishes the criticality of 5-substitution purity in phthalide intermediates.
URL:[Link] (Generalized landing for verification)[1]
Impurity Profiling in API Synthesis.
Source:ICH Guideline Q3A(R2), "Impurities in New Drug Substances."[1]
Context: Defines reporting thresholds (0.05%) for isomeric impurities like 6-acetylphthalide.
URL:[Link][1]
HPLC Method Development for Phthalides.
Source:Journal of Chromatography A, "Separation of phthalide isomers using phenyl-hexyl stationary phases."[1]
Context: Supports the choice of Phenyl-Hexyl columns for regio-isomer separation.[1]
URL:[Link][1]
Benchmarking Chemical Suppliers.
Source:Pharmaceutical Technology, "Raw Material Qualification Strategies."[1]
Context: Methodologies for "Use Tests" in raw material release.[1]
URL:[Link][1]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one
I. Hazard Assessment and Characterization: The "Why" Behind the Procedure Before any disposal action is taken, a thorough understanding of the potential hazards is essential.
Author: BenchChem Technical Support Team. Date: March 2026
I. Hazard Assessment and Characterization: The "Why" Behind the Procedure
Before any disposal action is taken, a thorough understanding of the potential hazards is essential. Structurally related compounds to 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, such as other benzofuran derivatives, exhibit a range of health and environmental hazards. These can include skin, eye, and respiratory irritation, and potential harm if swallowed.[1][2][3][4][5] Furthermore, some benzofurans are noted to be harmful to aquatic life with long-lasting effects.[6][7] Therefore, it is prudent to handle 5-Acetyl-1,3-dihydro-2-benzofuran-1-one with a high degree of caution.
The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[8][9] Given the lack of specific data for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, it should be treated as a chemical with potential toxicity. As such, it is imperative that this compound is not disposed of down the drain or in regular solid waste.[10][11] Improper disposal can lead to the contamination of water systems and pose a threat to the environment.[11][12][13]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one. This workflow is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure you are wearing the appropriate PPE. This includes:
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
Body Protection: A lab coat should be worn to protect against splashes.
All handling of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[14]
Solid Waste: If 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is in solid form, it should be collected in a designated, leak-proof container that is compatible with the chemical. The container should be clearly labeled for solid chemical waste.
Liquid Waste: If dissolved in a solvent, the solution should be collected in a separate, compatible, and leak-proof liquid waste container. Do not mix this waste stream with other incompatible chemicals. For instance, halogenated and non-halogenated solvent waste streams should generally be kept separate.
Contaminated Materials: Any materials contaminated with 5-Acetyl-1,3-dihydro-2-benzofuran-1-one, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.[15] These should be collected in a designated solid waste container.
The chosen waste container must be in good condition, with a secure, tight-fitting lid.[9][14][16]
Step 3: Labeling the Waste Container
Accurate and clear labeling of hazardous waste is a strict regulatory requirement.[9][12][14] The label on your waste container must include the following information:
The words "Hazardous Waste" prominently displayed.[9][14]
The full chemical name: "5-Acetyl-1,3-dihydro-2-benzofuran-1-one" . Avoid using abbreviations or chemical formulas.[14]
An accurate estimation of the concentration and volume of the waste.
The date the waste was first added to the container.
The name and contact information of the generating researcher or lab.
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[8][14]
The waste container must be kept closed at all times, except when adding waste.[8][14][16]
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
Ensure the storage area is away from sources of ignition and incompatible chemicals.
Step 5: Arranging for Disposal
The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and approved entity.
Institutional Procedures: Most research institutions have a dedicated Environmental Health & Safety (EH&S) department that manages chemical waste.[13][17] Contact your institution's EH&S office to schedule a waste pickup. They will provide specific instructions and ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.
External Waste Disposal Services: If your organization does not have an internal EH&S department, you must contract with a licensed hazardous waste disposal company.[11]
Never attempt to dispose of this chemical through a third-party without proper institutional oversight.
III. Visualizing the Disposal Process
To further clarify the disposal workflow, the following diagram illustrates the key decision points and actions required.
Caption: Disposal Workflow for 5-Acetyl-1,3-dihydro-2-benzofuran-1-one.
IV. Empty Container Management
Even an "empty" container that once held 5-Acetyl-1,3-dihydro-2-benzofuran-1-one must be handled with care.
If the container held what is classified as an "acutely toxic" chemical (P-listed), it must be triple-rinsed with a suitable solvent.[16] The resulting rinsate must be collected and disposed of as hazardous waste.[16]
For non-acutely hazardous chemicals, a container can be considered "empty" and disposed of in the regular trash if all contents have been removed to the greatest extent possible.[16] However, to err on the side of caution, it is recommended to triple-rinse the container, collect the rinsate as hazardous waste, deface the label, and then dispose of the container.[13]
V. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific excellence. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance tailored to your location and facilities.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. (n.d.).
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21).
Laboratory chemical waste disposal guidelines. (n.d.).
Hazardous Waste and Disposal. (n.d.).
Laboratory Guide for Managing Chemical Waste. (2023, October). Retrieved from Vanderbilt University Medical Center.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21).
Hazardous Chemical Waste Management Guidelines. (n.d.).
Safety Data Sheet - (2,3-Dihydrobenzofuran-3-yl)methanol. (n.d.).
4 Simple Tips for Disposing of Hazardous Lab Chemicals. (2023, February 6).
Disposal of Chemicals in the Laboratory. (2024, July 15).
SAFETY DATA SHEET - 2,3-Benzofuran. (2025, January 15).
Waste Lab Chemical Disposal Guidance. (n.d.).
SAFETY DATA SHEET - 1-Benzofuran-5-amine. (2010, October 29).
SAFETY DATA SHEET - 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. (n.d.).
Safety data sheet - Dibenzofuran. (2022, March 18).
SAFETY DATA SHEET - 2,3-Benzofuran. (2025, September 5).
SAFETY DATA SHEET - 5-Amino-2,3-dihydrobenzofuran. (2024, July 19).
SAFETY DATA SHEET - 2,3-Dihydro-1-benzofuran-2-carboxylic acid. (n.d.).
1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol Safety Data Sheet. (2022, May 16).
5-Hydroxy-1,3-dihydro-2-benzofuran-1-one. (n.d.).
Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][8]benzofuran. (2025). Retrieved from Benchchem.